3-Nitrobenzenesulfonohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRXXTYALIWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985153 | |
| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-77-2 | |
| Record name | 6655-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Nitrobenzenesulfonohydrazide synthesis from 3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-nitrobenzenesulfonohydrazide from its precursor, 3-nitrobenzenesulfonyl chloride. This document provides a comprehensive experimental protocol, quantitative data, and a visualization of the synthetic workflow, tailored for professionals in chemical research and pharmaceutical development. This compound and its derivatives are of interest due to the diverse biological activities exhibited by benzenesulfonyl hydrazone compounds, including potential applications in the development of novel therapeutic agents.
Experimental Protocol
This section outlines a detailed methodology for the synthesis of this compound. The protocol is adapted from established procedures for the synthesis of analogous nitrobenzenesulfonyl hydrazides.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (45.1 mmol) of 3-nitrobenzenesulfonyl chloride in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Hydrazine Hydrate: Cool the solution to 0-5 °C using an ice bath. In the dropping funnel, place a solution of 4.5 mL (approx. 90.2 mmol, 2.0 equivalents) of hydrazine hydrate in 20 mL of ethanol.
-
Reaction: Add the hydrazine hydrate solution dropwise to the stirred solution of 3-nitrobenzenesulfonyl chloride over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. A white precipitate will form during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
-
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound. Yields for this type of reaction are generally high.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 3-Nitrobenzenesulfonyl chloride | 10.0 | g | Limiting reagent |
| 45.1 | mmol | ||
| Hydrazine hydrate | 4.5 | mL | Excess |
| ~90.2 | mmol | 2.0 equivalents | |
| Solvents | |||
| Tetrahydrofuran (THF) | 100 | mL | |
| Ethanol | 20 | mL | |
| Reaction Conditions | |||
| Temperature | 0-5 (addition), RT (reaction) | °C | |
| Reaction Time | 2.5 | hours | |
| Product | |||
| Theoretical Yield | 9.79 | g | |
| Expected Actual Yield | 8.3 - 9.3 | g | Based on an 85-95% yield range |
| Molar Mass | 217.21 | g/mol | [1] |
| Appearance | Off-white to pale yellow solid | - |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from 3-nitrobenzenesulfonyl chloride.
Caption: Workflow for the synthesis of this compound.
Potential Applications Based on Structural Analogs
While specific signaling pathways for this compound are not extensively documented, the broader class of benzenesulfonyl hydrazones has shown significant biological activity. The following diagram illustrates the logical relationship between the core structure and its potential therapeutic applications based on findings for structurally related compounds.
References
An In-depth Technical Guide to 3-Nitrobenzenesulfonohydrazide
This technical guide provides a comprehensive overview of 3-Nitrobenzenesulfonohydrazide, a significant chemical compound utilized in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a chemical compound with the CAS number 6655-77-2 .[1][2] Its IUPAC name is this compound, and it is also known by synonyms such as 3-Nitrobenzene-1-sulfonohydrazide.[1][2] This compound is classified as a flammable solid and is toxic if swallowed.[2]
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 6655-77-2 | [1][2] |
| Molecular Formula | C₆H₇N₃O₄S | [1][2] |
| Molecular Weight | 217.21 g/mol | [2] |
| Exact Mass | 217.01572689 Da | [2] |
| IUPAC Name | This compound | [1][2] |
| XLogP3 | -0.5 | [2] |
| Topological Polar Surface Area | 126 Ų | [2] |
| GHS Hazard Statements | H228: Flammable solidH301: Toxic if swallowed | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a representative protocol for a closely related compound, N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is detailed below. This procedure, which involves the reaction of the corresponding sulfonohydrazide with acetone, illustrates a common synthetic route for this class of compounds.[3][4]
Synthesis of N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (a related compound) [3][4]
-
Materials and Equipment:
-
o-nitrobenzenesulfonyl hydrazide
-
Acetone
-
Hexanes
-
An oven-dried, two-necked, round-bottomed flask
-
Stir bar
-
Rubber septum and inert gas inlet
-
Cannula
-
Rotary evaporator
-
Büchner funnel with fritted disc
-
-
Procedure:
-
Charge an oven-dried 1-L, two-necked, round-bottomed flask with o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equiv) under an argon atmosphere.
-
Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).
-
After 10 minutes, monitor the reaction for full conversion of the starting material using Thin Layer Chromatography (TLC).
-
Transfer aliquots of the solution to a 500-mL one-necked flask and remove the solvent using a rotary evaporator to yield a yellow powder.
-
Add hexanes (100 mL) and acetone (20 mL) to the powder and stir the suspension for 10 minutes at room temperature.
-
Collect the resulting white solid by vacuum filtration and wash with hexanes.
-
The following diagram illustrates the general workflow for this synthesis.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | C6H7N3O4S | CID 320423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
3-Nitrobenzenesulfonohydrazide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitrobenzenesulfonohydrazide, detailing its chemical properties, a plausible synthetic route, and a discussion of its potential applications based on the activities of structurally related compounds. While specific experimental data and biological studies on the 3-nitro isomer are limited in publicly available literature, this document serves as a foundational resource for researchers interested in exploring its potential.
Core Molecular and Physicochemical Data
This compound is an organic compound featuring a nitro group and a sulfonohydrazide functional group attached to a benzene ring. These functionalities impart specific chemical reactivity and potential for biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄S | [PubChem][1] |
| Molecular Weight | 217.21 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 6655-77-2 | [PubChem][1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NN)--INVALID-LINK--[O-] | [PubChem][1] |
| InChI | InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | [PubChem][1] |
| Computed XLogP3 | -0.5 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 6 | [PubChem][1] |
| Rotatable Bond Count | 2 | [PubChem][1] |
Synthesis Protocol
A plausible two-step synthesis for this compound involves the preparation of the precursor, 3-nitrobenzenesulfonyl chloride, followed by its reaction with hydrazine.
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
A detailed protocol for the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene and chlorosulfonic acid has been established.[2]
Experimental Protocol:
-
To 4.4 molar equivalents of chlorosulfonic acid, slowly add 1.0 molar equivalent of nitrobenzene dropwise at a temperature maintained at 112°C over 4 hours.
-
Stir the resulting mixture at this temperature for an additional 4 hours.
-
Cool the reaction mixture to 70°C and add 0.92 molar equivalents of thionyl chloride dropwise over 2 hours.
-
Continue stirring at 70°C until the evolution of gas ceases.
-
Cool the mixture to 5°C and carefully pour it into ice-water to precipitate the product.
-
Filter the precipitate and wash with water and sodium hydrogen carbonate solution to yield 3-nitrobenzenesulfonyl chloride.
Step 2: Synthesis of this compound
The reaction of 3-nitrobenzenesulfonyl chloride with hydrazine hydrate is a standard method for the formation of sulfonohydrazides.
General Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrazine hydrate, typically 2-3 molar equivalents, to the cooled solution while stirring.
-
Allow the reaction to proceed at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
Caption: Synthetic pathway for this compound.
Potential Applications and Research Directions
Organic Synthesis
The isomers of nitrobenzenesulfonohydrazide, particularly the 2-nitro and 4-nitro derivatives, are utilized as reagents in organic synthesis. For instance, 2-nitrobenzenesulfonylhydrazide is used for the reduction of certain functional groups.[3] The 4-nitro isomer is employed as a reagent in the synthesis of pharmaceuticals and dyes, and in analytical chemistry for the derivatization of aldehydes and ketones.[4] It is plausible that this compound could exhibit similar reactivity and find applications in synthetic organic chemistry.
Medicinal Chemistry
The benzenesulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs, including diuretics, antidiabetic agents, and antibiotics. Furthermore, hydrazone derivatives have been reported to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
A potential mechanism of action for benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes.[5] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Caption: Potential research avenues for this compound.
Conclusion
This compound is a readily synthesizable organic compound with physicochemical properties that suggest its potential utility in both synthetic and medicinal chemistry. While direct experimental evidence for its applications is currently sparse, the well-documented activities of its structural isomers and the broader classes of benzenesulfonamides and hydrazones provide a strong rationale for further investigation. This guide serves as a starting point for researchers to explore the synthesis, reactivity, and potential biological activities of this compound.
References
- 1. This compound | C6H7N3O4S | CID 320423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Analysis of 3-Nitrobenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-Nitrobenzenesulfonohydrazide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive analysis based on predicted spectroscopic data derived from established principles and data from analogous compounds. It also outlines the experimental protocols for acquiring such data and illustrates a key biological pathway associated with the broader class of sulfonamides.
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.60 | t, J ≈ 2.0 Hz | 1H | H-2 |
| ~8.45 | ddd, J ≈ 8.2, 2.3, 1.0 Hz | 1H | H-4 |
| ~8.20 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | H-6 |
| ~7.90 | t, J ≈ 8.0 Hz | 1H | H-5 |
| ~4.50 | br s | 2H | -NH₂ |
| ~9.80 | br s | 1H | -SO₂NH- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-3 (C-NO₂) |
| ~142.0 | C-1 (C-SO₂) |
| ~132.0 | C-5 |
| ~128.0 | C-6 |
| ~122.0 | C-4 |
| ~120.0 | C-2 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Sharp (doublet) | N-H stretching (asymmetric & symmetric) of -NH₂ |
| 3200 - 3100 | Medium, Broad | N-H stretching of -SO₂NH- |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1540 - 1520 | Strong | Asymmetric NO₂ stretching |
| 1360 - 1340 | Strong | Symmetric NO₂ stretching |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |
| 1180 - 1160 | Strong | Symmetric SO₂ stretching |
| ~850 | Strong | C-N stretching |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 217 | 40 | [M]⁺ (Molecular Ion) |
| 186 | 15 | [M - NO₂ + H]⁺ |
| 153 | 5 | [M - SO₂NHNH₂]⁺ |
| 123 | 90 | [C₆H₄NO₂]⁺ |
| 77 | 100 | [C₆H₅]⁺ |
| 76 | 60 | [C₆H₄]⁺ |
| 50 | 30 | [C₄H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse experiment with a 30-degree pulse width.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a relaxation delay of 5 seconds and an acquisition time of 3 seconds.
-
Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
Use a relaxation delay of 2 seconds and an acquisition time of 1 second.
-
Collect a sufficient number of scans (e.g., 1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Employ an electron ionization (EI) mass spectrometer.
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Set the ion source temperature to 200-250 °C.
-
Scan a mass-to-charge (m/z) range of 40-300 amu.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed peaks and known fragmentation patterns of nitroaromatic and sulfonamide compounds.
Biological Pathway
Benzenesulfonohydrazide derivatives are known for a variety of biological activities, with the antibacterial action of the sulfonamide moiety being one of the most well-characterized mechanisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.
The diagram above illustrates the competitive inhibition of dihydropteroate synthase (DHPS) by this compound, which mimics the natural substrate, p-aminobenzoic acid (PABA). This inhibition blocks the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect.
Synthesis Workflow
The synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonyl chloride with hydrazine hydrate.
An In-depth Technical Guide to 3-Nitrobenzenesulfonohydrazide
This technical guide provides a comprehensive overview of 3-Nitrobenzenesulfonohydrazide, including its chemical identity, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and organic chemistry.
Chemical Identity
IUPAC Name: this compound
Synonyms:
-
3-Nitrobenzene-1-sulfonohydrazide
-
Benzenesulfonic acid, 3-nitro-, hydrazide
-
m-Nitrobenzenesulfonylhydrazide
-
NSC 268248
-
MFCD01859908
-
6655-77-2 (CAS Number)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄S | PubChem |
| Molecular Weight | 217.21 g/mol | PubChem |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents. | Inferred from related compounds |
| XLogP3 | -0.5 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 3-nitrobenzenesulfonyl chloride, from nitrobenzene. The second step is the reaction of the sulfonyl chloride with hydrazine hydrate.
Synthesis of 3-Nitrobenzenesulfonyl Chloride
A common method for the synthesis of 3-nitrobenzenesulfonyl chloride is the reaction of nitrobenzene with chlorosulfonic acid.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, carefully add chlorosulfonic acid.
-
Heat the chlorosulfonic acid to approximately 110-115°C.
-
Slowly add nitrobenzene dropwise to the heated chlorosulfonic acid over a period of several hours while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional few hours.
-
Cool the reaction mixture to about 70°C and then add thionyl chloride dropwise.
-
Stir the mixture until the evolution of gas ceases.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 3-nitrobenzenesulfonyl chloride is then collected by filtration, washed with cold water, and can be further purified if necessary.
Synthesis of this compound
The final product is synthesized by reacting 3-nitrobenzenesulfonyl chloride with hydrazine hydrate.
Experimental Protocol:
-
Dissolve 3-nitrobenzenesulfonyl chloride in a suitable organic solvent, such as tetrahydrofuran (THF) or ethanol, in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate in the same solvent dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid residue is then triturated with water to remove any hydrazine hydrochloride.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
A one-pot protocol, similar to that developed for the ortho-isomer, could also be employed, where the formation of the sulfonohydrazide and its subsequent reaction are carried out in the same reaction vessel without isolation of the intermediate.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of benzenesulfonyl hydrazones has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Potential Antimicrobial Activity
Hydrazone derivatives are known to exhibit significant antimicrobial activity against various strains of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the nitro group on the benzene ring may enhance this activity.
Potential Anticancer Activity
Several studies have highlighted the anticancer potential of benzenesulfonylhydrazone derivatives. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
One of the key signaling pathways implicated in the anticancer activity of some benzenesulfonamide and hydrazone derivatives is the MAPK/ERK pathway . Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis through the mitochondrial pathway.
Logical Flow of a Potential Anticancer Mechanism:
Caption: Potential mechanism of anticancer activity.
Experimental Workflow for Evaluating Anticancer Activity:
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Nitrobenzenesulfonohydrazide
Introduction
3-Nitrobenzenesulfonohydrazide is a nitroaromatic organic compound with potential applications in various fields, including as a blowing agent in the polymer industry and as an intermediate in pharmaceutical synthesis. The presence of both a nitro group (an explosophore) and a sulfonohydrazide moiety suggests that the compound may exhibit significant thermal reactivity.[1] A thorough understanding of its thermal stability and decomposition behavior is critical for ensuring safe handling, storage, and processing, as well as for optimizing its performance in various applications.
This guide provides a framework for researchers, scientists, and drug development professionals to approach the thermal analysis of this compound. It outlines detailed experimental protocols for key thermal analysis techniques, presents a structure for tabulating and interpreting the resulting data, and proposes a plausible decomposition pathway based on the compound's chemical structure.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₇N₃O₄S |
| Molecular Weight | 217.20 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported, but likely to decompose before or during melting |
| Structure |
|
Experimental Protocols for Thermal Analysis
The primary techniques for evaluating the thermal stability of compounds like this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on melting, crystallization, and decomposition events.[3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible.[4] The use of a sealed crucible is crucial to contain any gaseous decomposition products and prevent sublimation, ensuring that the measured thermal events correspond to the condensed-phase decomposition.
-
Instrument Setup: Place the sample crucible and an empty, hermetically sealed reference crucible into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a non-reactive environment.[2]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant linear heating rate. It is recommended to perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable kinetic analysis of the decomposition.[4]
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of decomposition (Tonset), the peak temperature of the exothermic decomposition (Tpeak), and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating the temperature ranges over which decomposition and mass loss occur.[5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an alumina or platinum TGA sample pan.
-
Instrument Setup: Place the sample pan onto the high-precision balance within the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant linear heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting mass versus temperature curve to identify the temperatures at which mass loss begins, the percentage of mass lost in each decomposition stage, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
Data Presentation: Thermal Decomposition Characteristics
The following table summarizes the expected quantitative data from DSC and TGA analyses of this compound. The values are illustrative and based on typical data for similar nitroaromatic compounds.
| Parameter | Symbol | Expected Value Range | Method |
| Onset Decomposition Temperature | Tonset | 150 - 180 °C | DSC |
| Peak Decomposition Temperature | Tpeak | 170 - 200 °C | DSC |
| Enthalpy of Decomposition | ΔHd | 1000 - 2000 J/g | DSC |
| Initial Mass Loss Temperature | Tinitial | 150 - 180 °C | TGA |
| Primary Mass Loss Stage | 150 - 250 °C | TGA | |
| Percentage Mass Loss | %Δm | 50 - 70% | TGA |
| Residual Mass at 400 °C | %mresidue | 30 - 50% | TGA |
Visualizations
Experimental Workflow
The logical flow for the thermal analysis of this compound is depicted below.
Caption: A generalized workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is typically a complex redox process.[1] For this compound, the decomposition is likely initiated by the homolytic cleavage of the weakest bond in the molecule. The N-N bond in the hydrazide group and the C-N bond of the nitro group are potential initiation sites. A plausible decomposition pathway is outlined below.
Caption: A proposed high-level decomposition pathway for this compound.
Conclusion
This technical guide provides a comprehensive framework for investigating the thermal stability and decomposition of this compound. While specific experimental data for this compound is lacking, the outlined protocols for DSC and TGA, along with the proposed decomposition pathway, offer a solid foundation for future research. The application of these methods will yield critical data on the thermal hazards and decomposition kinetics, which is essential for the safe handling and utilization of this energetic material. It is strongly recommended that the procedures outlined herein be conducted in a controlled laboratory setting with appropriate safety precautions.
References
Solubility Profile of 3-Nitrobenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzenesulfonohydrazide is a key chemical intermediate in organic synthesis and holds potential significance in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers detailed experimental protocols for the precise quantitative determination of its solubility where specific data is not publicly available.
While quantitative solubility data for this compound is not readily found in scientific literature, qualitative information can be inferred from synthesis and purification procedures of closely related compounds. This guide summarizes this qualitative data and provides a robust framework for researchers to generate precise solubility data in-house.
Predicted Solubility in Common Organic Solvents
Based on the general principles of "like dissolves like" and qualitative information from related compounds, a predicted solubility profile for this compound has been compiled. The presence of a polar nitro group (-NO₂) and a sulfonohydrazide group (-SO₂NHNH₂) suggests a degree of polarity, while the benzene ring provides non-polar character.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to facilitate dissolution. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can act as hydrogen bond acceptors and possess some polar character, enabling effective solvation. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solvent can interact with the benzene ring of this compound via π-π stacking. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The potential for hydrogen bonding with the solvent exists, but the overall polarity match may be less optimal than with aprotic solvents. |
| Non-polar Alkanes | Hexane, Pentane | Sparingly Soluble | The significant difference in polarity between the non-polar solvent and the polar solute limits solubility. |
Note: This table is based on qualitative inferences and should be used as a guideline. Experimental verification is crucial for precise solubility determination.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent using the widely accepted isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.
Materials and Equipment:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of different known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve.
-
Measure the absorbance of the diluted sample at the determined λmax.
-
-
Calculation of Solubility:
-
Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature. The solubility is typically expressed in g/100 mL or mol/L.
-
Experimental Workflow Visualization
The logical flow of the quantitative solubility determination process is illustrated in the following diagram.
Caption: Experimental workflow for solubility determination.
Conclusion
While precise, publicly available quantitative solubility data for this compound is limited, this guide provides valuable qualitative predictions and a detailed experimental protocol for its determination. For researchers and professionals in drug development, obtaining accurate solubility data is a critical step. The methodologies outlined herein offer a reliable approach to generating this essential information, thereby facilitating more efficient and informed progress in synthesis, purification, and formulation activities.
The Dual Reactivity of 3-Nitrobenzenesulfonohydrazide: A Technical Guide to its Mechanisms in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Nitrobenzenesulfonohydrazide, particularly the ortho-isomer (o-NBSH), has emerged as a versatile reagent in modern organic synthesis, primarily valued for its role in two key transformations: the metal-free reduction of alkenes and the deoxygenation of alcohols. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative data on its applications, and detailed experimental protocols for its use.
Core Mechanism 1: Diimide-Mediated Alkene Reduction
The principal application of 2-nitrobenzenesulfonylhydrazide (o-NBSH) is as an efficient in situ generator of diimide (diazene, N₂H₂), a highly reactive species for the reduction of carbon-carbon multiple bonds.[1] This process offers a valuable alternative to traditional catalytic hydrogenation, particularly for substrates sensitive to transition metals.[2]
Mechanism of Diimide Generation and Alkene Reduction
The reaction proceeds through a two-stage mechanism:
-
Decomposition of o-NBSH to Diimide: In polar solvents, o-NBSH undergoes a thermal decomposition to generate cis-diimide and 2-nitrobenzenesulfinic acid.[1] The presence of the ortho-nitro group is crucial for this transformation to proceed efficiently.[3] The formation of diimide is the rate-limiting step of the overall reduction process.[4]
-
Concerted Hydrogen Transfer: The generated cis-diimide then reacts with an alkene in a concerted, stereospecific syn-addition of two hydrogen atoms across the double bond.[4] This occurs via a six-membered cyclic transition state, resulting in the corresponding alkane and dinitrogen gas.[5]
References
3-Nitrobenzenesulfonohydrazide: A Technical Guide to its Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrobenzenesulfonohydrazide is a versatile scaffold that holds significant promise in the field of medicinal chemistry. While direct research on this specific molecule is limited, its structural analogs, particularly nitro-substituted benzenesulfonamides and their hydrazone derivatives, have demonstrated a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on these related compounds to project the potential therapeutic applications of this compound in anticancer, antimicrobial, and anti-inflammatory therapies. This document provides a comprehensive overview of synthetic strategies, key biological targets, and available quantitative data, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compound and its derivatives.
Introduction
The benzenesulfonamide moiety is a well-established pharmacophore present in a variety of clinically approved drugs. Its derivatives are known to exhibit a diverse range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a nitro group and a hydrazide functional group into the benzenesulfonamide scaffold, as seen in this compound, offers intriguing possibilities for novel drug design. The nitro group can act as a bioreductive targeting moiety, particularly in hypoxic environments characteristic of solid tumors, while the hydrazide group provides a reactive handle for the synthesis of a diverse library of hydrazone derivatives with tunable electronic and steric properties.
This guide explores the potential medicinal chemistry applications of this compound by examining the established biological activities of its close structural analogs.
Potential Therapeutic Applications
Anticancer Activity
Nitro-substituted benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their ability to selectively inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in pH regulation, tumor progression, and metastasis. The inhibition of these enzymes can lead to a disruption of the tumor microenvironment and induce cancer cell death.
dot
Antimicrobial Activity
Sulfonamide-based drugs were among the first effective antimicrobial agents and continue to be a source of new therapeutic leads. The antimicrobial activity of benzenesulfonamide derivatives is often attributed to their ability to interfere with essential metabolic pathways in bacteria, such as folate synthesis. The introduction of a nitro group can enhance antimicrobial potency. Derivatives of this compound could be explored for their efficacy against a range of pathogenic bacteria.
dot
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some benzenesulfonamide derivatives have been shown to possess anti-inflammatory properties, with mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes.[2] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of this compound could be investigated for their potential as novel anti-inflammatory agents.
dot
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for structural analogs of this compound. It is important to note that these data are for related compounds and should be used as a guide for predicting the potential activity of this compound derivatives.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Class | Target | Cell Line | Activity (IC50/Ki) | Reference |
| Aryl thiazolone-benzenesulfonamides | CA IX | MDA-MB-231 | IC50: 1.52–6.31 µM | [3] |
| Aryl thiazolone-benzenesulfonamides | CA IX | - | Ki: 10.93–25.06 nM | [3] |
| 2-Substituted-5-nitro-benzenesulfonamides | CA IX | - | Ki: 5.4–653 nM | [1] |
| 2-Substituted-5-nitro-benzenesulfonamides | CA XII | - | Ki: 5.4–653 nM | [1] |
| Benzenesulfonamide derivatives | Tubulin | Various cancer cell lines | IC50: 0.007–0.036 µM | [4] |
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA) | Higher than oxacillin | [5] |
| 3-Alkylidene-2-indolone derivatives | S. aureus (MRSA) | 0.5 µg/mL | [6] |
| Sulfamoylphenyl butenoic acid derivative | Various bacteria & fungi | Promising dual activity | [7] |
Table 3: Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound Class | Target | Assay | Activity | Reference |
| Thiazolidinone derivatives of benzenesulfonamide | COX-2 | Colorimetric enzyme assay | 43.32–61.75% inhibition | [2] |
| 1,3,5-Trisubstituted pyrazolines bearing benzenesulfonamide | COX-1/COX-2 | In vitro inhibition assay | Active at 0.05 µM | [8] |
| Cyclic imides bearing 3-benzenesulfonamide | COX-2 | In vitro inhibition assay | SI > 55.6–333.3 | [9] |
Experimental Protocols
General Synthesis of 3-Nitrobenzenesulfonyl Hydrazones
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve the aldehyde or ketone (1.1 equivalents) in ethanol.
-
Add the aldehyde/ketone solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[10]
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a cuvette, mix the enzyme solution with the desired concentration of the test compound and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the substrate solution (4-nitrophenyl acetate) in the stopped-flow instrument.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate ion.
-
Calculate the initial rates of the enzymatic reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well containing the serially diluted compound with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12]
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant anticancer, antimicrobial, and anti-inflammatory activities of its close structural analogs, it is highly probable that derivatives of this compound will exhibit valuable therapeutic properties. The synthetic accessibility of its hydrazone derivatives allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on the synthesis and systematic biological evaluation of this compound derivatives to unlock their full therapeutic potential. The data and protocols provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Nitrobenzenesulfonyl Hydrazides: A Cornerstone of Modern Organic Synthesis
For Immediate Release
Pasadena, CA – December 29, 2025 – The discovery and development of nitrobenzenesulfonyl hydrazides have marked a significant turning point in synthetic organic chemistry, providing robust and versatile reagents for a range of crucial transformations. This technical guide delves into the history, synthesis, and key applications of these powerful tools, with a focus on o-nitrobenzenesulfonyl hydrazide (NBSH) and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Obscurity to a Mainstay Reagent
The journey of nitrobenzenesulfonyl hydrazides from niche chemicals to indispensable synthetic reagents has been driven by the persistent need for milder and more selective reaction conditions. While arenesulfonyl hydrazides were known for some time, their full potential was unlocked through the work of pioneering chemists who recognized the unique reactivity imparted by the nitro group.
A pivotal moment in this narrative was the work of Myers and his research group in the late 1990s. They introduced o-nitrobenzenesulfonyl hydrazide (NBSH) as a highly efficient precursor to diimide (HN=NH), a reagent for the stereospecific reduction of alkenes.[1] This discovery was significant as it offered a metal-free alternative to traditional hydrogenation methods, which often suffer from harsh reaction conditions and lack of chemoselectivity. The ortho-nitro group was found to be crucial for the facile, in situ generation of diimide under mild, neutral conditions.[1][2]
Further expanding the utility of this class of reagents, Movassaghi and Ahmad later developed N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH). This more stable, crystalline derivative of NBSH proved to be an excellent reagent for the deoxygenation of alcohols, proceeding through the formation of monoalkyl diazene intermediates.[3][4] This methodology provided a valuable alternative to the well-established Barton-McCombie reaction, avoiding the use of toxic tin hydrides.
Synthesis of Key Nitrobenzenesulfonyl Hydrazide Reagents
The accessibility of nitrobenzenesulfonyl hydrazides is a key factor in their widespread adoption. The synthetic routes are generally straightforward, starting from commercially available materials.
Experimental Protocol: Synthesis of o-Nitrobenzenesulfonyl Hydrazide (NBSH)
This procedure is adapted from the method reported by Myers et al.[1]
Procedure:
-
A solution of o-nitrobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.
-
Hydrazine hydrate (2.0-3.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure o-nitrobenzenesulfonyl hydrazide as a white to pale yellow solid.
Experimental Protocol: Synthesis of N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH)
This procedure is based on the work of Movassaghi and Ahmad.
Procedure:
-
To a solution of o-nitrobenzenesulfonyl hydrazide (1.0 eq) in acetone at room temperature is added a catalytic amount of acetic acid.
-
The reaction mixture is stirred for 1-2 hours, during which time the product typically precipitates.
-
The solid is collected by filtration, washed with cold acetone or hexanes, and dried under vacuum to yield N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine as a stable, crystalline solid.
Core Applications in Organic Synthesis
The primary applications of nitrobenzenesulfonyl hydrazides lie in reduction and deoxygenation reactions, showcasing their remarkable chemoselectivity and functional group tolerance.
Diimide-Mediated Alkene Reduction
o-Nitrobenzenesulfonyl hydrazide serves as a convenient in situ source of diimide for the reduction of a wide variety of alkenes. The reaction proceeds under mild, neutral conditions and is highly selective for the reduction of non-polar carbon-carbon double bonds, leaving many other functional groups untouched. A significant advancement in this area was the development of a one-pot protocol by Carbery and Marsh, which avoids the need to isolate the potentially unstable NBSH.[2][5]
Quantitative Data for Alkene Reduction using the One-Pot NBSH Protocol
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Octene | n-Octane | >95 |
| 2 | Styrene | Ethylbenzene | >95 |
| 3 | (E)-Stilbene | 1,2-Diphenylethane | >95 |
| 4 | Cyclohexene | Cyclohexane | >95 |
| 5 | Methyl oleate | Methyl stearate | >95 |
| 6 | N-Boc-allylamine | N-Boc-propylamine | 90 |
| 7 | 4-Phenyl-1-butene | 4-Phenylbutane | >95 |
| 8 | Cinnamic acid | 3-Phenylpropanoic acid | 85 |
Data compiled from Marsh, B. J.; Carbery, D. R. J. Org. Chem. 2009, 74, 3186-3188.
Experimental Protocol: One-Pot Alkene Reduction using NBSH
This protocol is adapted from the work of Carbery and Marsh.[2]
Procedure:
-
To a stirred solution of the alkene (1.0 eq) in a suitable solvent (e.g., THF, methanol) at room temperature is added o-nitrobenzenesulfonyl chloride (1.5 eq).
-
Hydrazine hydrate (2.0 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC/MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography if necessary.
Deoxygenation of Alcohols
The development of IPNBSH provided a mild and efficient method for the deoxygenation of unhindered primary and secondary alcohols. The reaction proceeds via a Mitsunobu reaction followed by the elimination of 2-nitrobenzenesulfinic acid and dinitrogen from a monoalkyl diazene intermediate.
Quantitative Data for Alcohol Deoxygenation using IPNBSH
| Entry | Alcohol Substrate | Deoxygenated Product | Yield (%) |
| 1 | 1-Octanol | n-Octane | 85 |
| 2 | Cyclohexanol | Cyclohexane | 82 |
| 3 | Cinnamyl alcohol | 3-Phenyl-1-propene | 91 |
| 4 | 4-Phenyl-2-butanol | 2-Phenylbutane | 88 |
| 5 | Geraniol | (E)-3,7-Dimethylocta-1,6-diene | 78 |
Representative yields based on the work of Movassaghi and Ahmad.
Experimental Protocol: Deoxygenation of an Unhindered Secondary Alcohol using IPNBSH
Procedure:
-
To a solution of the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and IPNBSH (1.5 eq) in THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the deoxygenated product.
Mechanistic Pathways and Workflows
The predictable and selective nature of reactions involving nitrobenzenesulfonyl hydrazides is a direct result of their well-defined mechanistic pathways.
Conclusion
The introduction of nitrobenzenesulfonyl hydrazides, particularly NBSH and its derivatives, has profoundly impacted the field of organic synthesis. These reagents provide mild, selective, and efficient methods for fundamental transformations such as alkene reduction and alcohol deoxygenation. Their ease of preparation and handling, coupled with their predictable reactivity, ensures their continued and widespread use in both academic and industrial research, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. The ongoing exploration of their reactivity promises to further expand the synthetic chemist's toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Reductive Deoxygenation of Alcohols using 3-Nitrobenzenesulfonohydrazide in the Mitsunobu Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reductive deoxygenation of alcohols is a fundamental transformation in organic synthesis, crucial for the strategic removal of hydroxyl groups in the synthesis of natural products and active pharmaceutical ingredients. The Mitsunobu reaction offers a mild and reliable method for converting primary and secondary alcohols into a variety of functional groups with stereochemical inversion.[1][2] A specialized application of this reaction, known as the Myers deoxygenation, utilizes a nitrobenzenesulfonohydrazide derivative as the nucleophile to achieve a one-pot reductive deoxygenation of unhindered alcohols.[3][4][5]
This process avoids the use of harsh metal hydrides and toxic reagents.[5] The reaction proceeds through a Mitsunobu displacement, followed by the in-situ formation of a transient monoalkyl diazene intermediate, which then decomposes via a free-radical pathway to yield the deoxygenated product.[3][5]
Note on Reagent Isomer: The foundational literature and most available data for this reaction utilize ortho-nitrobenzenesulfonylhydrazide (o-NBSH or 2-nitrobenzenesulfonylhydrazide) or its derivatives.[3][5][6][7] This document provides protocols and data based on these established reagents. While specific data for 3-nitrobenzenesulfonohydrazide is not widely available, the general mechanism and procedures are expected to be analogous due to the similar electron-withdrawing nature of the nitro group, which is key to the reaction mechanism. Researchers should consider these protocols as a strong starting point for optimization when using the 3-nitro isomer.
Reaction Mechanism
The reaction is a one-pot, three-step process:
-
Mitsunobu Reaction: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a betaine intermediate.[2] This activates the alcohol for nucleophilic attack by this compound.
-
Elimination: The resulting sulfonyl hydrazine adduct undergoes in-situ elimination of 3-nitrobenzenesulfinic acid upon warming, which generates a transient monoalkyl diazene (R-N=NH).[3][5][6]
-
Decomposition: The monoalkyl diazene intermediate decomposes, expelling nitrogen gas (N₂) via a free-radical mechanism to form the final alkane product.[3][5]
Caption: Overall mechanism of alcohol deoxygenation.
Data Presentation
The following table summarizes the substrate scope for the reductive deoxygenation of various alcohols.
Disclaimer: The following data were obtained using N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a stable and easily handled derivative of o-nitrobenzenesulfonylhydrazide, which proceeds through the same key intermediates.[6] Yields are reported for isolated products. This data serves as a valuable reference for estimating the potential efficacy with this compound.
Table 1: Substrate Scope and Yields for Alcohol Deoxygenation [6]
| Entry | Substrate (Alcohol) | Product (Alkane) | Yield (%) |
| 1 | Geraniol | 3,7-Dimethylocta-1,6-diene | 85 |
| 2 | trans,trans-Farnesol | (E)-3,7,11-Trimethyldodeca-1,6,10-triene | 87 |
| 3 | Cinnamyl alcohol | Allylbenzene | 94 |
| 4 | 1-Octen-3-ol | Oct-1-ene | 84 |
| 5 | 3-Phenyl-1-propyne-3-ol | 3-Phenyl-1,2-propadiene | 86 |
| 6 | 1-Phenyl-1-propanol | n-Propylbenzene | 82 |
| 7 | 1-Decanol | n-Decane | 75 |
| 8 | Cyclododecanol | Cyclododecane | 80 |
Experimental Protocols
Safety Precautions: The Mitsunobu reaction should be performed in a well-ventilated fume hood. Triphenylphosphine is an irritant. Azodicarboxylates like DEAD and DIAD are toxic, irritant, and potentially explosive; they should be handled with care and added slowly to the reaction mixture.
General Protocol for Reductive Deoxygenation
-
To a solution of the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and this compound (1.5 eq.) in an anhydrous solvent (e.g., THF, ~0.1 M) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the deoxygenated product. The major byproducts are triphenylphosphine oxide and the reduced hydrazide, which can typically be separated on silica gel.[8]
Detailed Protocol: Deoxygenation of trans,trans-Farnesol
This protocol is adapted from the procedure for the deoxygenation of trans,trans-farnesol using a derivative of 2-nitrobenzenesulfonylhydrazide.[6][9]
Materials:
-
trans,trans-Farnesol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triphenylphosphine (1.2 eq.)
-
Diethyl azodicarboxylate (DEAD) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroethanol (TFE) and Water (for hydrolysis of related IPNBSH reagent, may not be necessary for NBSH itself but can be tested if reaction stalls)[6]
Procedure:
-
Add triphenylphosphine (124 mg, 0.473 mmol, 1.21 eq.) and this compound (103 mg, 0.474 mmol, 1.21 eq.) to a solution of trans,trans-farnesol (0.100 mL, 0.393 mmol, 1.0 eq.) in anhydrous THF (9.0 mL) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD (74 μL, 0.47 mmol, 1.2 eq.) dropwise to the stirred solution.
-
After 5 minutes at 0 °C, remove the ice bath and allow the reaction mixture to warm to 23 °C.
-
Stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Partition the reaction mixture between diethyl ether (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with 100% n-pentane) to yield the product, (E)-3,7,11-trimethyldodeca-1,6,10-triene.
Caption: General experimental workflow for the deoxygenation.
Limitations and Troubleshooting
-
Substrate Scope: This method is most effective for unhindered primary and secondary alcohols.[5] Sterically encumbered alcohols may react slowly or not at all.[5]
-
Acidic Nucleophile: The hydrazide nucleophile must be sufficiently acidic (pKa < 13) for the reaction to proceed efficiently under standard Mitsunobu conditions.[1][10]
-
Sigmatropic Rearrangement: Allylic and propargylic alcohols may undergo sigmatropic rearrangement in preference to the simple deoxygenation pathway, leading to transposed π-bonds.[3][11]
-
Purification: The removal of triphenylphosphine oxide can be challenging. Using polymer-supported triphenylphosphine or alternative phosphines can simplify purification.[8] If the reaction is sluggish, gentle warming or using a more polar solvent like N-methyl morpholine for less reactive alcohols might be beneficial.[6]
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Myers deoxygenation - Wikipedia [en.wikipedia.org]
- 4. Deoxygenation [organic-chemistry.org]
- 5. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols [organic-chemistry.org]
- 6. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A new method for the deoxygenation of secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Myers allene synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Nitrobenzenesulfonohydrazide as a Diimide Precursor for Alkene Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a widely used method, it often requires specialized equipment and may not be suitable for substrates containing sensitive functional groups that are susceptible to reduction or catalyst poisoning. Diimide (N₂H₂), a neutral and highly selective reducing agent, offers a powerful metal-free alternative. Diimide reduces alkenes through a concerted, suprafacial (syn) addition of two hydrogen atoms, typically with high chemoselectivity, leaving many other functional groups untouched.[1]
o-Nitrobenzenesulfonohydrazide (NBSH), and by extension its 3-nitro isomer, serves as an excellent precursor for the in situ generation of diimide under mild conditions.[2] This approach avoids the handling of potentially explosive diimide precursors and offers operational simplicity. The reaction proceeds via the elimination of the corresponding sulfinic acid to generate diimide, which then rapidly reduces the alkene. This document provides detailed protocols and application data for the use of 3-nitrobenzenesulfonohydrazide (and its ortho-isomer, for which more data is available) as a diimide precursor for alkene reduction.
Reaction Mechanism and Stereochemistry
The reduction of alkenes using a sulfonohydrazide precursor involves two key steps: the formation of diimide and the subsequent reduction of the alkene.
-
Diimide Formation: o-Nitrobenzenesulfonohydrazide, upon gentle heating or in the presence of a base, undergoes an intramolecular elimination to form diimide (specifically the reactive cis-isomer) and o-nitrobenzenesulfinic acid.[2]
-
Alkene Reduction: The generated cis-diimide then reacts with an alkene through a concerted, six-membered cyclic transition state, delivering two hydrogen atoms to the same face of the double bond (syn-addition).[1] This step is stereospecific. The overall rate-limiting step is typically the formation of diimide.[1]
Below is a diagram illustrating the overall transformation.
Caption: Overall transformation from precursor to product.
Advantages of the NBSH/Diimide System
-
Metal-Free: Avoids the use of transition metal catalysts, which can be advantageous for sensitive substrates or in pharmaceutical synthesis where metal contamination is a concern.
-
High Chemoselectivity: Diimide is a mild reducing agent that selectively reduces non-polar C=C and C≡C bonds, tolerating a wide range of functional groups such as esters, amides, ketones, nitro groups, and halides.[3][4]
-
Operational Simplicity: The one-pot protocol, where NBSH is generated in situ, is experimentally straightforward.[3][5][6]
-
Stereospecificity: The syn-addition mechanism allows for predictable stereochemical outcomes.[1]
-
Mild Reaction Conditions: Reductions can often be carried out at room temperature without the need for high pressure or specialized equipment.[2]
Application Data: Substrate Scope and Yields
The one-pot protocol using o-nitrobenzenesulfonyl chloride and hydrazine hydrate has been successfully applied to a variety of alkenes, demonstrating its broad utility. The following table summarizes the results for the reduction of various alkenes.
| Entry | Substrate | Product | Yield (%) |
| 1 | Methyl-2-phenylacrylate | Methyl-2-phenylpropanoate | >95 |
| 2 | Styrene | Ethylbenzene | >95 |
| 3 | trans-β-Methylstyrene | Propylbenzene | 85 |
| 4 | 4-Methylstyrene | 4-Ethyltoluene | >95 |
| 5 | 4-Methoxystyrene | 4-Ethylanisole | >95 |
| 6 | 4-Chlorostyrene | 4-Chloroethylbenzene | >95 |
| 7 | Allyl benzyl ether | Propyl benzyl ether | >95 |
| 8 | Benzyl allylcarbamate | Benzyl propylcarbamate | >95 |
| 9 | 2-Allylphenol | 2-Propylphenol | >95 |
| 10 | 2-Vinylpyridine | 2-Ethylpyridine | 81 |
| 11 | 5-Norbornene-2-exo-3-exo-dimethanol | 2,3-Norbornanedimethanol | >95 |
| 12 | 3-Nitrostyrene | 3-Ethylnitrobenzene | 61 |
| 13 | Diallyl malonate | Dipropyl malonate | 85 |
| 14 | N-Allyl-2-acetamidoacrylate | N-Propyl-2-acetamidoacrylamide | 86 |
Data sourced from Marsh, B. J., & Carbery, D. R. (2009). One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol. The Journal of organic chemistry, 74(8), 3186–3188.[3]
Experimental Protocols
Two primary protocols are presented: a one-pot procedure where the diimide precursor is generated in situ, and a procedure using pre-synthesized o-nitrobenzenesulfonohydrazide.
Protocol 1: One-Pot in situ Generation of NBSH and Alkene Reduction
This protocol is operationally simple and generally efficient, avoiding the isolation of the potentially unstable NBSH.[3][5][6]
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Alkene substrate
-
Anhydrous acetonitrile (MeCN)
-
Deionized water
-
Pentane (or other suitable extraction solvent)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1 mmol) and 2-nitrobenzenesulfonyl chloride (2 mmol, 442 mg).
-
Dissolve the solids in anhydrous acetonitrile (5 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (4 mmol, 194 µL) to the vigorously stirred solution over 1 minute. A white suspension will form.
-
Allow the reaction mixture to slowly warm to room temperature while continuing to stir vigorously for 18 hours.
-
Upon completion, quench the reaction by adding deionized water (5 mL).
-
Extract the product with pentane (4 x 5 mL).
-
Combine the organic extracts and dry over magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Caption: One-pot alkene reduction workflow.
Protocol 2: Alkene Reduction Using Pre-Formed o-Nitrobenzenesulfonohydrazide (NBSH)
This protocol is useful when NBSH is already available or when more controlled addition of the diimide precursor is desired.
Materials:
-
o-Nitrobenzenesulfonohydrazide (NBSH)
-
Alkene substrate
-
Anhydrous solvent (e.g., THF, MeCN)
-
Deionized water
-
Extraction solvent (e.g., EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Synthesize NBSH from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate according to established procedures. Note: NBSH can be stored at -20°C under nitrogen for up to 2 months.[2]
-
In a round-bottom flask, dissolve o-nitrobenzenesulfonohydrazide (2 mmol, 434 mg) in the chosen anhydrous solvent (5 mL).
-
Stir the solution for 10 minutes under a nitrogen atmosphere.
-
In a separate vial, dissolve the alkene (1 mmol) in the same solvent (1 mL).
-
Slowly add the alkene solution to the stirred NBSH solution via syringe over 1 minute.
-
Allow the reaction to stir for 18 hours at room temperature.
-
After the reaction is complete, add deionized water (5 mL).
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to obtain the crude product.
-
Purify by column chromatography on silica gel if required.
Signaling Pathways and Logical Relationships
The generation of diimide from NBSH and its subsequent reaction with an alkene can be visualized as a linear sequence of events.
Caption: Logical flow of the one-pot reduction.
Conclusion
The use of this compound (and its ortho isomer) as a diimide precursor provides a robust and versatile method for the selective reduction of alkenes. The operational simplicity of the one-pot protocol, combined with the high chemoselectivity and mild reaction conditions, makes this an attractive alternative to traditional catalytic hydrogenation, particularly in the synthesis of complex and sensitive molecules. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 6. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of hydrazone derivatives from aldehydes and ketones with 3-Nitrobenzenesulfonohydrazide
Topic: Synthesis of Hydrazone Derivatives from Aldehydes and Ketones with 3-Nitrobenzenesulfonohydrazide
Application Note ID: AN-CHEM-2025-01
Introduction
Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–).[1] When combined with a sulfonyl moiety, the resulting sulfonyl hydrazones become critical intermediates in organic synthesis and represent a scaffold of significant interest in medicinal chemistry. These derivatives are explored for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[2]
This application note provides a detailed protocol for the synthesis of N-substituted-3-nitrobenzenesulfonohydrazones through a straightforward acid-catalyzed condensation reaction between this compound and various aromatic or aliphatic aldehydes and ketones. The protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable method for generating diverse compound libraries for biological screening.
General Reaction Scheme
The synthesis proceeds via a condensation reaction where the nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, typically under acidic catalysis, to yield the stable hydrazone product.
References
Application Notes and Protocols for Carbonyl Analysis by HPLC using 3-Nitrobenzenesulfonohydrazide as a Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental protocols for the use of 3-Nitrobenzenesulfonohydrazide as a derivatizing agent for HPLC analysis of carbonyl compounds are not widely available in the published literature. The following application notes and protocols are based on established methods for analogous hydrazine-based derivatizing agents, such as 3-nitrophenylhydrazine (3-NPH) and 2,4-dinitrophenylhydrazine (DNPH). These protocols are intended to serve as a starting point for method development and will require optimization and validation for specific applications.
Introduction
The quantitative analysis of carbonyl compounds (aldehydes and ketones) is crucial in various fields, including pharmaceutical development, environmental monitoring, and food chemistry. Many carbonyl compounds lack a strong chromophore, making their direct detection by HPLC with UV-Vis spectrophotometry challenging, especially at low concentrations. Chemical derivatization is a common strategy to overcome this limitation by introducing a UV-absorbing or fluorescent tag onto the carbonyl analyte.
This document outlines a detailed methodology for the derivatization of carbonyl compounds with this compound, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC). The reaction of this compound with aldehydes and ketones yields stable 3-nitrobenzenesulfonylhydrazone derivatives that possess a strong chromophore, enabling sensitive and selective analysis.
Principle of the Method
The core of this method is the acid-catalyzed nucleophilic addition of the hydrazine moiety of this compound to the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable 3-nitrobenzenesulfonylhydrazone derivative. These derivatives are highly conjugated systems that absorb strongly in the UV region, making them ideal for sensitive detection by HPLC with a UV detector.
Caption: Derivatization of a carbonyl compound with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 35599-73-6)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone, etc.)
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Heating block or water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Protocol 1: Derivatization of Carbonyl Standards
This protocol describes the derivatization of a standard mixture of carbonyl compounds.
1. Preparation of Reagents:
-
Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Acid Catalyst (0.1 M HCl in acetonitrile): Prepare a 0.1 M solution of hydrochloric acid in acetonitrile.
-
Carbonyl Standard Stock Solution (1 mg/mL each): Prepare a stock solution containing a mixture of carbonyl compounds of interest in acetonitrile.
2. Derivatization Procedure:
-
In a 1.5 mL autosampler vial, add 100 µL of the carbonyl standard stock solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. (Note: Optimal temperature and time should be determined experimentally).
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Carbonyls in Aqueous Samples with SPE Cleanup
This protocol is suitable for the analysis of carbonyl compounds in aqueous matrices.
1. Sample Preparation:
-
Collect the aqueous sample in a clean, amber glass bottle.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.
-
Adjust the pH of 10 mL of the sample to approximately 3 with dilute HCl.
2. Derivatization and Solid Phase Extraction (SPE):
-
To the pH-adjusted sample, add 1 mL of the 1 mg/mL this compound solution in acetonitrile and 100 µL of 1 M HCl.
-
Mix well and allow the reaction to proceed at room temperature for 1 hour.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the entire derivatization mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v).
-
The sample is now ready for HPLC analysis.
Caption: General experimental workflow for carbonyl analysis.
HPLC Analysis Method
The following are typical starting conditions for the HPLC analysis of 3-nitrobenzenesulfonylhydrazone derivatives. Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The optimal wavelength should be determined by measuring the UV spectrum of the derivatized standards. A starting wavelength of 254 nm or 340 nm is recommended based on the nitro-aromatic structure.
Data Presentation: Expected Performance
The following table presents expected quantitative data for a selection of carbonyl compounds based on results obtained with the analogous derivatizing agent, 3-nitrophenylhydrazine (3-NPH). Actual performance with this compound will need to be experimentally determined.
| Carbonyl Compound | Expected Retention Time (min) | Expected LOD (fmol on-column) | Expected LOQ (fmol on-column) | Expected Linearity Range (µM) |
| Formaldehyde | 4.5 | 0.5 - 2.0 | 1.5 - 6.0 | 0.01 - 5.0 |
| Acetaldehyde | 6.2 | 0.5 - 2.0 | 1.5 - 6.0 | 0.01 - 5.0 |
| Acetone | 7.8 | 1.0 - 5.0 | 3.0 - 15.0 | 0.05 - 10.0 |
| Acrolein | 8.5 | 0.1 - 1.0 | 0.3 - 3.0 | 0.01 - 6.25 |
| Propionaldehyde | 9.1 | 0.5 - 2.0 | 1.5 - 6.0 | 0.01 - 5.0 |
| Crotonaldehyde | 10.3 | 0.5 - 2.0 | 1.5 - 6.0 | 0.01 - 5.0 |
| Benzaldehyde | 12.5 | 0.1 - 1.0 | 0.3 - 3.0 | 0.01 - 6.25 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key parameters for analytical method validation.
Troubleshooting
-
No or low derivatization yield:
-
Check the freshness and purity of the this compound reagent.
-
Ensure the reaction is carried out under acidic conditions.
-
Optimize reaction time and temperature.
-
-
Poor peak shape:
-
Adjust the mobile phase composition and gradient.
-
Ensure the column is in good condition.
-
Check for sample overload.
-
-
Interfering peaks:
-
Incorporate a sample cleanup step, such as SPE.
-
Check for contamination in solvents and reagents.
-
For research use only. Not for use in diagnostic procedures.
Application of 3-Nitrobenzenesulfonohydrazide in the Synthesis of Azo Dyes: A Feasibility Assessment and Methodological Overview
For the attention of: Researchers, scientists, and drug development professionals.
Summary:
This document addresses the application of 3-nitrobenzenesulfonohydrazide as a precursor in the synthesis of azo dyes. Following a comprehensive review of available scientific literature, it has been determined that This compound is not a direct or commonly utilized starting material for the synthesis of azo dyes through conventional methods. The foundational step in azo dye synthesis is the diazotization of a primary aromatic amine, a functional group that is absent in this compound.
While direct applications are not documented, this report provides a detailed overview of the principles and protocols for azo dye synthesis using a structurally related and industrially significant precursor, 3-nitroaniline . This serves as a practical guide to the experimental workflows, data interpretation, and characterization techniques relevant to the synthesis of nitro-containing azo dyes. The provided protocols and data are intended to be illustrative of the general methodology.
I. Chemical Rationale for the Inapplicability of this compound
The synthesis of azo dyes is fundamentally a two-step process:
-
Diazotization: The conversion of a primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][2]
-
Azo Coupling: The electrophilic aromatic substitution reaction between the resulting diazonium salt and an electron-rich coupling component, such as a phenol or an aniline derivative, to form the characteristic azo bond (-N=N-).[3]
The structure of this compound (C₆H₇N₃O₄S) features a hydrazide group (-SO₂NHNH₂) and a nitro group (-NO₂) attached to a benzene ring. It lacks the primary aromatic amine group necessary for the initial diazotization step. While chemical modifications could potentially convert the hydrazide moiety to a group amenable to diazotization, no such practical synthetic routes for the purpose of creating azo dyes are reported in the scientific literature.
II. Illustrative Synthesis of Azo Dyes from 3-Nitroaniline
To provide a relevant methodological framework, the following sections detail the synthesis of an azo dye using 3-nitroaniline as the starting material. This compound is chosen due to the presence of the 3-nitro-substituted phenyl ring, which is analogous to the substitution pattern of this compound.
Experimental Workflow
The synthesis of an azo dye from 3-nitroaniline and a coupling component (e.g., β-naphthol) follows the general two-step diazotization and coupling sequence. Temperature control is critical throughout the process to ensure the stability of the diazonium salt.
Caption: General workflow for the synthesis of an azo dye.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from 3-Nitroaniline and β-Naphthol
This protocol describes the synthesis of a representative red azo dye.
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol (2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 3-Nitroaniline
-
In a 100 mL beaker, add 1.38 g (0.01 mol) of 3-nitroaniline to 20 mL of distilled water.
-
Slowly add 2.5 mL of concentrated HCl while stirring. The mixture will form a slurry.
-
Cool the beaker in an ice bath to 0-5°C with constant stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the cold 3-nitroaniline slurry over 10-15 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear to pale yellow.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 25 mL of 1 M sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold β-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The synthesized azo dyes are typically characterized by their physical and spectroscopic properties.
Table 1: Physical and Spectroscopic Data for a Representative Azo Dye Derived from 3-Nitroaniline and β-Naphthol
| Property | Value |
| Appearance | Reddish-brown solid |
| Melting Point (°C) | 178-179 |
| Yield (%) | 85-95 |
| λmax (nm) in Ethanol | ~480-500 |
| FT-IR (cm⁻¹) Major Peaks | 3400-3500 (O-H stretch), 3050-3100 (Aromatic C-H stretch), 1600-1620 (N=N stretch), 1520-1540 & 1340-1360 (N-O stretch of NO₂) |
Note: The data presented in this table is representative and may vary based on experimental conditions and purity.
III. Signaling Pathways and Logical Relationships
The synthesis of azo dyes follows a well-defined reaction mechanism.
Reaction Mechanism
The overall reaction can be visualized as a two-stage process involving the formation of the electrophilic diazonium ion, followed by its attack on the electron-rich aromatic ring of the coupling component.
Caption: Mechanism of azo dye synthesis.
IV. Conclusion
While this compound is not a direct precursor for azo dye synthesis due to the absence of a primary aromatic amine group, the principles of diazotization and azo coupling remain central to this area of chemistry. The provided protocols and data for the synthesis of an azo dye from 3-nitroaniline offer a comprehensive guide for researchers interested in the synthesis of nitro-containing azo dyes. These methodologies can be adapted for various aromatic amines and coupling components to generate a diverse library of azo compounds for applications in materials science, analytical chemistry, and drug development.
References
Application Notes and Protocols: One-Pot Synthesis and Reactions of 3-Nitrobenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and representative reactions of 3-nitrobenzenesulfonohydrazide, a versatile reagent in organic synthesis. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a practical guide for laboratory applications.
Synthesis of this compound
The synthesis of this compound is most effectively achieved in a two-step sequence from nitrobenzene. While a true "one-pot" synthesis from the starting material is not well-documented for this specific isomer, the following protocols for the synthesis of the intermediate, 3-nitrobenzenesulfonyl chloride, and its subsequent conversion to the target hydrazide are high-yielding and procedurally straightforward.
Synthesis of 3-Nitrobenzenesulfonyl Chloride
This protocol outlines the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene and chlorosulfonic acid, with thionyl chloride used to complete the conversion.
Experimental Protocol:
-
To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours, maintaining the temperature at 112°C.
-
Stir the reaction mixture at 112°C for an additional 4 hours.
-
Cool the mixture to 70°C.
-
Add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.
-
Continue stirring at 70°C until the evolution of gas ceases.
-
Cool the reaction mixture and pour it into ice water at 5°C.
-
Collect the precipitated 3-nitrobenzenesulfonyl chloride by suction filtration.
-
Wash the solid product with water and then with a sodium hydrogen carbonate solution.
This procedure affords a high yield of 3-nitrobenzenesulfonyl chloride.
Quantitative Data for Synthesis of 3-Nitrobenzenesulfonyl Chloride
| Parameter | Value | Reference |
| Starting Material | Nitrobenzene | PrepChem |
| Reagents | Chlorosulfonic acid, Thionyl chloride | PrepChem |
| Yield | 96.3% | PrepChem |
| Purity | 89.9% (moist) | PrepChem |
Synthesis of this compound
The following is a proposed protocol for the synthesis of this compound from 3-nitrobenzenesulfonyl chloride and hydrazine hydrate. This procedure is adapted from established methods for the synthesis of other nitrobenzenesulfonohydrazide isomers.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₄S | PubChem |
| Molecular Weight | 217.21 g/mol | PubChem |
| CAS Number | 6655-77-2 | PubChem |
Synthesis Workflow
Caption: Synthesis of this compound.
Reactions of this compound
This compound is a valuable reagent for the synthesis of various organic compounds, particularly nitrogen-containing heterocycles. Its reactions often proceed through the formation of a hydrazone intermediate.
Formation of 3-Nitrobenzenesulfonylhydrazones
A primary application of this compound is its reaction with aldehydes and ketones to form the corresponding 3-nitrobenzenesulfonylhydrazones. These hydrazones are often stable, crystalline solids and can serve as key intermediates in further synthetic transformations.
General Experimental Protocol for Hydrazone Formation:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The product hydrazone often precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with a cold solvent, and dry. If necessary, purify by recrystallization.
Synthesis of Pyrazoles
This compound can be utilized in the synthesis of pyrazoles through its reaction with 1,3-dicarbonyl compounds. This reaction provides a direct route to substituted pyrazoles, which are important scaffolds in medicinal chemistry.
Representative Experimental Protocol for Pyrazole Synthesis:
This protocol is adapted from general procedures for the synthesis of pyrazoles from sulfonohydrazides.
-
In a reaction vessel, combine the 1,3-dicarbonyl compound (e.g., acetylacetone) (1 equivalent) and this compound (1 equivalent) in a solvent such as ethanol.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or a Lewis acid like Sc(OTf)₃).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrazole product.
Quantitative Data for a Representative Pyrazole Synthesis
Since specific data for the 3-nitro isomer is scarce, the following table presents typical data for pyrazole synthesis from arylsulfonylhydrazides.
| Parameter | Value |
| Starting Materials | Arylsulfonylhydrazide, 1,3-Diketone |
| Catalyst | Sc(OTf)₃ |
| Conditions | Solvent-free, Room Temperature |
| Yield | Generally high |
Reaction Pathways
Caption: Reactions of this compound.
Applications in Drug Development
Benzenesulfonyl hydrazone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antibacterial, antifungal, and anticancer properties. The 3-nitro substituent on the benzene ring can modulate the electronic properties and bioavailability of the molecule, potentially leading to enhanced therapeutic efficacy. The synthesis of a library of 3-nitrobenzenesulfonylhydrazones from various aldehydes and ketones can be a valuable strategy in the discovery of new drug candidates.
Safety Information
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed hazard information.
Stereoselective reductions using 3-Nitrobenzenesulfonohydrazide-derived reagents
Application Notes and Protocols for Stereoselective Reductions
Topic: Stereoselective Reductions of Prochiral Ketones
Audience: Researchers, scientists, and drug development professionals.
Note on 3-Nitrobenzenesulfonohydrazide-Derived Reagents: A comprehensive review of scientific literature did not yield specific methods or established protocols for the stereoselective reduction of ketones using chiral reagents derived from this compound. Research in this specific area appears to be limited or not publicly documented. The following application notes detail well-established and widely utilized alternative methods for achieving high stereoselectivity in ketone reductions, which are crucial transformations in pharmaceutical and chemical research.
Overview of Established Methods for Stereoselective Ketone Reduction
The synthesis of enantiomerically pure secondary alcohols from prochiral ketones is a cornerstone of modern asymmetric synthesis. Several robust and highly efficient methods have been developed to achieve this transformation with high levels of stereocontrol. The primary strategies include:
-
Chirally Modified Metal Hydride Reagents: Stoichiometric reducing agents, such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), are modified with chiral ligands to create a chiral environment for the hydride transfer.
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): A prochiral ketone is reduced by a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst.
-
Catalytic Asymmetric Hydrogenation: Molecular hydrogen (H₂) is used as the reductant in the presence of a chiral transition metal catalyst.
-
Chiral Oxazaborolidine Catalyzed Reductions (Corey-Bakshi-Shibata Reduction): A catalytic amount of a chiral oxazaborolidine promotes the enantioselective reduction of ketones with a stoichiometric borane source.
These methods offer a range of options depending on the substrate, desired enantiomer, and scalability of the reaction.
Method 1: Asymmetric Transfer Hydrogenation with Chiral Ru(II) Catalysts
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones due to its operational simplicity, mild reaction conditions, and the use of readily available and safe hydrogen donors. Chiral ruthenium(II) complexes, particularly those with N-sulfonylated diamine ligands, are among the most effective catalysts for this transformation.
General Reaction Scheme:
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Sodium hydroxide (NaOH)
-
Anhydrous isopropanol
-
Acetophenone
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (S,S)-TsDPEN (e.g., 0.011 mmol).
-
Add anhydrous isopropanol (e.g., 5 mL) to the flask and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
In a separate flask, prepare a 0.1 M solution of NaOH in isopropanol.
-
Add the NaOH solution (e.g., 0.1 mL, 0.01 mmol) to the catalyst mixture and stir for an additional 10 minutes.
-
Add acetophenone (e.g., 1 mmol) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Data Presentation: Substrate Scope of Ru(II)-Catalyzed ATH
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 0.5 | >99 | 98 (S) |
| 2 | 4'-Chloroacetophenone | 0.5 | 98 | 97 (S) |
| 3 | 1-Tetralone | 1.0 | 95 | 99 (S) |
| 4 | Benzylacetone | 1.0 | 92 | 96 (R) |
Data are representative and may vary based on specific reaction conditions and ligand choice.
Visualization: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Method 2: Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of a wide range of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source. The predictability of the stereochemical outcome is a key advantage of this method.
General Reaction Scheme:
Experimental Protocol: CBS Reduction of α-Tetralone
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
α-Tetralone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid (HCl)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of α-tetralone (e.g., 10 mmol) in anhydrous THF (e.g., 20 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 mmol, 10 mol%) to the ketone solution.
-
Slowly add the borane dimethyl sulfide complex (e.g., 8 mmol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1N HCl (e.g., 20 mL).
-
Stir for 30 minutes, then separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation: Substrate Scope of CBS Reduction
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | 95 | 97 (R) |
| 2 | α-Tetralone | 10 | 92 | 95 (S) |
| 3 | 2-Octanone | 10 | 85 | 90 (R) |
| 4 | Propiophenone | 5 | 97 | 96 (R) |
Data are representative and may vary based on specific reaction conditions and the CBS catalyst used.
Visualization: Proposed Mechanism of CBS Reduction
Caption: Simplified workflow of the CBS reduction mechanism.
Application Notes: N-isopropylidene-2-nitrobenzenesulfonyl hydrazine (IPNBSH) for Enhanced Reagent Stability in Organic Synthesis
Introduction
N-isopropylidene-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is a chemical reagent utilized in organic synthesis, primarily for the reduction of alcohols.[1][2][3] It serves as a more stable alternative to its precursor, 2-nitrobenzenesulfonyl hydrazide (NBSH).[1][4] The primary advantage of IPNBSH lies in its enhanced thermal stability, both in solid form and in solution, which allows for more flexible and reliable reaction conditions.[1][5] This improved stability profile makes IPNBSH a valuable tool for researchers and scientists in synthetic chemistry and drug development, where consistent reagent performance is critical. It can be stored at ambient temperature for several months without significant decomposition.[1][6]
The enhanced stability of IPNBSH offers greater latitude in the choice of solvents, reaction temperatures, and the order of reagent addition during chemical transformations.[1] Its principal application is in the Mitsunobu reaction, where it facilitates the conversion of alcohols into transient monoalkyl diazene intermediates, which then proceed to the desired reduction products.[1][2][3]
Key Applications
The predominant application of IPNBSH is the reductive deoxygenation of alcohols. This process is particularly useful for a range of alcohol types, including allylic, benzylic, and saturated alcohols.[1] The reaction proceeds through a sequential Mitsunobu displacement, followed by hydrolysis and fragmentation under mild conditions.[3]
Another significant application is in palladium-catalyzed allylic substitution reactions, where IPNBSH functions as a diimide surrogate for the generation of monoalkyl diazenes under basic conditions.[5]
Physicochemical and Stability Data
The following table summarizes the key physical properties and stability information for IPNBSH.
| Property | Value | Citations |
| Alternate Names | 2-(1-Methylethylidene)hydrazide-2-nitrobenzenesulfonic acid; Acetone 2-nitrobenzenesulfonylhydrazone | [7] |
| Molecular Formula | C₉H₁₁N₃O₄S | [7] |
| Molecular Weight | 257.27 g/mol | [7] |
| Appearance | Off-white to yellow solid/powder | [5][8] |
| Melting Point | 133–134 °C (with decomposition) or 139-140 °C (dec) | [5][6] |
| Solubility | Soluble in THF, DMSO, 1,4-dioxane, acetone, acetonitrile, and DMF; insoluble in hexanes. | [6] |
| Storage Stability | Stable at ambient temperature for several months under an argon atmosphere. | [5][6] |
Experimental Data: Reduction of Alcohols using IPNBSH
The following table presents data from the reduction of various alcohols using IPNBSH, showcasing the reagent's utility across different substrates.
| Entry | Substrate (Alcohol) | Product | Yield (%) |
| 1 | trans,trans-farnesol | (E)-3,7,11-trimethyldodeca-1,6,10-triene | 87 |
| 2 | 5-phenylpent-1-yn-3-ol | 5-phenylpenta-1,2-diene | 81 |
| 3 | Geraniol | 3,7-dimethylocta-1,6-diene | 85 |
| 4 | Cinnamyl alcohol | Allylbenzene | 96 |
| 5 | 1-phenylethanol | Ethylbenzene | 84 |
Conditions: Ph₃P (1.2 equiv), DEAD (1.2 equiv), IPNBSH (1.2 equiv), THF [0.1M], 0→23°C, 2h; then TFE–H₂O (1:1), 2h.[1]
Experimental Protocols
Protocol 1: Synthesis of N-isopropylidene-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
This protocol details the preparation of IPNBSH from o-nitrobenzenesulfonyl hydrazide.
Materials:
-
o-nitrobenzenesulfonyl hydrazide
-
Acetone (HPLC grade)
-
Hexanes (HPLC grade)
-
Argon gas
-
Round-bottomed flask (1-L, two-necked)
-
Magnetic stir bar
-
Rubber septum and inert gas inlet
-
Rotary evaporator
-
Büchner funnel with fritted disc
Procedure:
-
Charge an oven-dried 1-L two-necked round-bottomed flask with o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equiv) under an argon atmosphere.[5][9]
-
Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).[5][9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (approx. 10 minutes).[5][6] Use a mobile phase of hexanes:ethyl acetate = 1:2.[6]
-
Transfer the solution to a 500-mL flask and remove the solvent using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.[5][6]
-
To the powder, add hexanes (100 mL) and acetone (20 mL) and stir the suspension for 10 minutes at room temperature.[5][8]
-
Collect the white solid by vacuum filtration using a Büchner funnel and wash it with hexanes (2 x 60 mL).[5][8]
-
Transfer the solid to a flask and dry it in vacuo (7 mmHg, 24 °C) for 24 hours to afford IPNBSH as an off-white solid (approx. 95% yield).[5][6][8]
Protocol 2: General Procedure for the Reduction of Alcohols using IPNBSH (Mitsunobu Reaction)
This protocol describes a general method for the reductive deoxygenation of an alcohol.
Materials:
-
Alcohol substrate
-
IPNBSH
-
Triphenylphosphine (Ph₃P)
-
Diethylazodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroethanol (TFE) and Water
-
Argon gas
-
Reaction flask with inert gas inlet
Procedure:
-
To a solution of the alcohol (1 equiv), IPNBSH (1.21 equiv), and triphenylphosphine (1.21 equiv) in anhydrous THF, add diethylazodicarboxylate (DEAD, 1.20 equiv) dropwise at 0 °C under an argon atmosphere.[1][2]
-
After 5 minutes, allow the reaction mixture to warm to room temperature (23 °C).[1][2]
-
Stir for approximately 2 hours, monitoring the reaction by TLC for the consumption of the starting alcohol.[1]
-
Upon completion of the Mitsunobu displacement, add a 1:1 mixture of trifluoroethanol and water to the reaction mixture to facilitate the hydrolysis of the hydrazone intermediate.[1][2]
-
Continue stirring for an additional 2-3 hours.[1]
-
Partition the reaction mixture between a suitable organic solvent (e.g., n-pentane or diethyl ether) and water.[1]
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography to obtain the final reduced product.[5]
Visualizations
Caption: Synthesis of IPNBSH from NBSH and acetone.
Caption: Reaction pathway for alcohol reduction using IPNBSH.
Caption: Experimental workflow for alcohol reduction.
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scilit.com [scilit.com]
- 4. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 5. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Preparation of N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene [dspace.mit.edu]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: 3-Nitrobenzenesulfonohydrazide in the Synthesis of Nitrogen-Containing Heterocycles
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Their synthesis has been a central focus of organic chemistry, leading to the development of versatile reagents and methodologies. Among these, sulfonohydrazides, particularly nitro-substituted benzenesulfonohydrazides, have emerged as powerful tools. While 2-nitrobenzenesulfonohydrazide (NBSH) and its derivatives are more commonly cited, the principles extend to isomers like 3-nitrobenzenesulfonohydrazide. These reagents are primarily recognized for their role in generating monoalkyl diazene intermediates, which are pivotal in deoxygenation and reduction reactions.[4][5] However, the reactivity of these intermediates also opens pathways for constructing various nitrogen-containing heterocyclic systems, including pyridazines, indazoles, and triazoles.
This document provides detailed application notes and experimental protocols for the use of nitrobenzenesulfonohydrazide derivatives in synthetic organic chemistry, with a focus on their potential and established roles in the formation of key heterocyclic scaffolds.
Application Notes
Role as a Diazene Precursor for Deoxygenation and Reduction
The most well-documented application of nitrobenzenesulfonohydrazides, specifically the ortho-isomer (NBSH) and its protected form, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is the reduction of alcohols.[4] This transformation proceeds through a monoalkyl diazene intermediate generated under mild conditions.
The process typically involves a Mitsunobu reaction between an alcohol and the sulfonohydrazide, which forms a stable sulfonyl hydrazone adduct.[4] Subsequent hydrolysis or removal of the protecting group, followed by the elimination of nitrobenzenesulfinic acid, yields the transient monoalkyl diazene. This diazene then undergoes fragmentation, releasing nitrogen gas to produce the reduced alkane.[4][5] This method is highly valued for its mild conditions and stereospecificity, particularly in the reduction of allylic and benzylic alcohols.
While the primary outcome is reduction, the monoalkyl diazene intermediate is a key branching point. Conceptually, this reactive species could be trapped intramolecularly or intermolecularly to form N-heterocycles, representing a potential, albeit less explored, synthetic strategy.
Synthesis of Pyridazines and Pyridazinones
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold found in various biologically active compounds.[6][7] A common synthetic route involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives.[7][8]
Arylhydrazonopropanals, which contain a masked 1,4-dicarbonyl functionality, can react with active methylene compounds in a cyclocondensation reaction to furnish highly substituted pyridazin-3(2H)-ones.[9] The use of a sulfonohydrazide derivative in place of a simple hydrazine could introduce functionality for subsequent transformations or modulate the reactivity of the nitrogen nucleophile during the cyclization step.
Synthesis of Indazoles
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that are considered bioisosteres of indoles and are prevalent in medicinal chemistry.[10] Numerous synthetic methods exist, often involving the formation of the N-N bond through intramolecular cyclization.
One classical approach involves the cyclization of o-toluidine derivatives.[11] More modern methods include the reaction of 2-halobenzonitriles with hydrazine derivatives, which proceeds via an initial nucleophilic aromatic substitution followed by intramolecular cyclization.[12][13] Another powerful strategy is the 1,3-dipolar cycloaddition of in situ-generated diazo compounds with arynes.[12] N-tosylhydrazones, which are structurally related to nitrobenzenesulfonohydrazides, are excellent precursors for the diazo compounds used in these reactions.
Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole ring is another "privileged scaffold" in medicinal chemistry, known for its presence in numerous antifungal and anticancer agents.[14][15] A versatile method for their synthesis is the 1,3-dipolar cycloaddition between nitrilimines and various dipolarophiles. Hydrazonoyl hydrochlorides serve as stable precursors to nitrilimines, which are generated in situ under basic conditions.[16] These intermediates can then react with compounds containing carbon-nitrogen multiple bonds, such as oximes (generated from aldehydes), to form the triazole ring.[16] The structural similarity of hydrazonoyl halides to activated sulfonohydrazides suggests that the latter could also serve as precursors for related reactive intermediates in cycloaddition reactions.
Data Presentation
Table 1: Representative Synthesis of N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
| Starting Material | Reagents | Solvent | Time (min) | Yield (%) | Reference |
|---|
| o-Nitrobenzenesulfonyl hydrazide | Acetone | Acetone | 10 | 95% |[17][18] |
Table 2: Representative Deoxygenation of Alcohols using IPNBSH
| Substrate (Alcohol) | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| trans,trans-Farnesol | Ph₃P, DEAD, IPNBSH | THF, 0 → 23°C, 20 min; then TFE-H₂O (1:1), 2h | 87% | [4] |
| Geraniol | Ph₃P, DEAD, IPNBSH | THF, 0 → 23°C, 2h; then TFE-H₂O (1:1), 2h | 86% | [4] |
| Cinnamyl alcohol | Ph₃P, DEAD, IPNBSH | THF, 0 → 23°C, 2h; then TFE-H₂O (1:1), 2h | 95% |[4] |
Table 3: Representative Synthesis of Substituted Pyridazin-3(2H)-ones
| Hydrazonopropanal Substituent | Active Methylene Compound | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl | p-Nitrophenylacetic acid | Acetic anhydride, reflux | 91% | [9] |
| 4-Chlorophenyl | p-Nitrophenylacetic acid | Acetic anhydride, reflux | 87% | [9] |
| 4-Nitrophenyl | Cyanoacetic acid | Acetic anhydride, reflux | 85% |[9] |
Experimental Protocols
Protocol 1: Preparation of N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)[17][18]
-
Setup: To a 1-L, two-necked, round-bottomed flask equipped with a stir bar and an inert gas inlet, add o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol).
-
Dissolution: Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).
-
Reaction Monitoring: After 10 minutes, monitor the reaction for complete conversion of the starting material by TLC (hexanes:ethyl acetate = 1:2).
-
Solvent Removal: Transfer the solution to a 500-mL flask and remove the solvent using a rotary evaporator.
-
Trituration: To the resulting yellow powder, add hexanes (100 mL) and acetone (20 mL) and stir the suspension for 10 minutes at room temperature.
-
Isolation and Drying: Collect the white solid by vacuum filtration, wash with hexanes (2 x 60 mL), and dry in vacuo to afford IPNBSH as an off-white solid (Yield: ~95%).
Protocol 2: General Procedure for the Deoxygenation of an Alcohol via IPNBSH[4]
-
Setup: To a flame-dried, round-bottomed flask under an argon atmosphere, add the alcohol (1.0 equiv), triphenylphosphine (1.2 equiv), and IPNBSH (1.2 equiv).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M with respect to the alcohol.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 23 °C. Stir for 20 minutes to 2 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Hydrolysis: Add a mixture of trifluoroethanol (TFE) and water (1:1, v/v), equal to half the volume of the THF used. Stir for an additional 2-3 hours to facilitate the formation and decomposition of the diazene intermediate.
-
Workup: Partition the reaction mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the deoxygenated product.
Protocol 3: General Synthesis of Pyridazin-3(2H)-ones from 3-Oxo-2-arylhydrazonopropanals[9]
-
Setup: In a round-bottomed flask, combine the 3-oxo-2-arylhydrazonopropanal (1.0 equiv) and the active methylene compound (e.g., p-nitrophenylacetic acid) (1.0 equiv).
-
Reaction: Add acetic anhydride as the solvent and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., ethanol) and recrystallize from an appropriate solvent (e.g., dioxane or acetic acid) to yield the pure pyridazin-3(2H)-one derivative.
Visualizations
Caption: Workflow for the synthesis of IPNBSH.
Caption: Pathway for alcohol deoxygenation via a diazene intermediate.
Caption: General reaction scheme for pyridazinone synthesis.
Caption: Logical pathway for the synthesis of 3-aminoindazoles.
References
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chemistryjournal.net [chemistryjournal.net]
- 15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
- 17. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene [dspace.mit.edu]
Application Notes and Protocols: Formation of 3-Nitrobenzenesulfonylhydrazones for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzenesulfonylhydrazones are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry and drug discovery. The inherent structural features of the sulfonylhydrazone moiety, combined with the electronic properties of the 3-nitro group, make these compounds attractive scaffolds for the development of novel therapeutic agents. This class of compounds has been investigated for a range of biological activities, including antimicrobial and anticancer properties. The formation of a diverse library of 3-nitrobenzenesulfonylhydrazones through the condensation of 3-nitrobenzenesulfonylhydrazide with various aldehydes and ketones provides a valuable resource for high-throughput biological screening and lead optimization studies.
These application notes provide a comprehensive protocol for the synthesis of 3-nitrobenzenesulfonylhydrazones and summarize key biological screening data.
Data Presentation
The following tables summarize the reported in vitro biological activities of selected benzenesulfonylhydrazone derivatives.
Table 1: In Vitro Antibacterial Activity of Selected Hydrazone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2,4,6-Trimethylbenzenesulfonyl hydrazone | Staphylococcus aureus | 7.81 - 15.62 | [1] |
| 2 | 2,4,6-Trimethylbenzenesulfonyl hydrazone | Gram-positive reference strains | 7.81 - 15.62 | [1] |
| 3 | Nitrofurazone analogue | Staphylococcus spp. | 0.002 - 7.81 | [2] |
| 4 | Nitrofurazone analogue | Bacillus spp. | 0.002 - 7.81 | [2] |
| 5 | Pyrazole-based hydrazone | E. coli | 6.25 | [3] |
| 6 | Pyrazole-based hydrazone | S. aureus | 6.25 | [3] |
| 7 | Pyrazole-based hydrazone | B. subtilis | 6.25 | [3] |
Table 2: In Vitro Anticancer Activity of Selected Hydrazone and Benzenesulfonamide Derivatives (Half-maximal Inhibitory Concentration - IC50)
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 8 | Benzenesulfonamide-imidazole | IGR39 (Melanoma) | 27.8 ± 2.8 | [4] |
| 9 | Benzenesulfonamide-imidazole | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | [4] |
| 10 | Benzenesulfonamide incorporating s-triazine | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [5] |
| 11 | Benzenesulfonamide incorporating s-triazine | CCRF-CM (Leukemia) | 4.51 ± 0.24 | [5] |
| 12 | 5,6,7,8-Tetrahydroisoquinoline with 3-nitrophenyl | PACA2 (Pancreatic Cancer) | 53.5 | [6] |
| 13 | 5,6,7,8-Tetrahydroisoquinoline with 3-nitrophenyl | A549 (Lung Carcinoma) | 34.9 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzenesulfonylhydrazide
This protocol describes the synthesis of the key precursor, 3-nitrobenzenesulfonylhydrazide, from 3-nitrobenzenesulfonyl chloride.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in ethanol.
-
Cool the solution in an ice-water bath.
-
Slowly add hydrazine hydrate (2.0 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude 3-nitrobenzenesulfonylhydrazide. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
Protocol 2: General Procedure for the Formation of 3-Nitrobenzenesulfonylhydrazones
This protocol outlines the condensation reaction between 3-nitrobenzenesulfonylhydrazide and various aldehydes or ketones.
Materials:
-
3-Nitrobenzenesulfonylhydrazide
-
Aldehyde or Ketone (1.0-1.1 equivalents)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzenesulfonylhydrazide (1.0 equivalent) in ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The 3-nitrobenzenesulfonylhydrazone product will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified 3-nitrobenzenesulfonylhydrazone. Further purification can be achieved by recrystallization from an appropriate solvent.
Visualizations
Caption: Experimental workflow for the synthesis and biological screening of 3-nitrobenzenesulfonylhydrazones.
Caption: Proposed general mechanism of action for 3-nitrobenzenesulfonylhydrazones as enzyme inhibitors.
References
- 1. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in 3-Nitrobenzenesulfonohydrazide-mediated reactions
Welcome to the technical support center for 3-Nitrobenzenesulfonohydrazide-mediated reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields and other undesired outcomes in reactions involving this compound.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in these reactions can stem from several factors. The most common culprits include:
-
Moisture: this compound and many of its reaction intermediates are sensitive to moisture. Ensure all glassware is thoroughly oven- or flame-dried and that anhydrous solvents are used.[1]
-
Impure Starting Materials: The purity of your substrate, reagents, and solvents is critical. Impurities can lead to side reactions or inhibit the desired transformation.[1] Consider purifying starting materials if their quality is uncertain.
-
Suboptimal Reaction Temperature: Temperature control is often crucial. Some related sulfonylhydrazide reactions require sub-ambient temperatures to prevent thermal decomposition of the reagent or intermediates.[2] Conversely, some reactions may require heating to proceed at a reasonable rate. We recommend performing small-scale trials to determine the optimal temperature for your specific substrate.
-
Incorrect Stoichiometry: The molar ratio of reactants is key. An excess or deficit of one reagent can lead to incomplete conversion or the formation of byproducts. Carefully calculate and weigh all reagents.[3]
-
Atmosphere: Some reactions involving hydrazones are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products often points to side reactions. For reactions involving this compound, potential side reactions may include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates.
-
Formation of Disubstituted Ureas: In reactions aiming to generate isocyanates via a Curtius-type rearrangement, trace amounts of water can react with the isocyanate to form a symmetric urea, which is often insoluble.[4]
-
Competing Elimination and Substitution Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution, leading to a mixture of products.
To mitigate these issues, ensure strictly anhydrous conditions, control the reaction temperature, and consider the order of reagent addition.
Q3: How can I optimize the reaction conditions for my specific substrate?
Systematic optimization is key to achieving high yields. We recommend a step-by-step approach:
-
Solvent Screening: The choice of solvent can significantly impact reaction rates and yields.[5][6] Test a range of aprotic and protic solvents to find the most suitable one for your system.
-
Temperature Optimization: Run the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature, and elevated temperatures) to find the optimal balance between reaction rate and byproduct formation.
-
Concentration Adjustment: The concentration of reactants can influence the reaction kinetics. Experiment with different concentrations to see how it affects the yield.[6]
-
Base Selection (if applicable): If your reaction requires a base, screen various organic and inorganic bases to identify the one that provides the best results.
Q4: I'm having difficulty purifying my final product. What purification strategies do you recommend?
Purification can be challenging, especially if the product has similar polarity to byproducts or unreacted starting materials.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation on a TLC plate before scaling up to a column.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Test various solvents to find one in which your product is soluble at high temperatures but insoluble at low temperatures.
-
Extraction: A liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
-
Filtration: If a byproduct is an insoluble solid (like a urea), it can often be removed by simple filtration.[4]
Data Presentation: Optimizing Reaction Conditions
The following table illustrates how varying reaction parameters can influence the yield of a hypothetical reaction. This serves as a general guide for your optimization studies.
| Entry | Solvent | Temperature (°C) | Base (Equivalents) | Yield (%) |
| 1 | Dichloromethane | 25 | None | 45 |
| 2 | Acetonitrile | 25 | None | 62 |
| 3 | Tetrahydrofuran | 25 | None | 55 |
| 4 | Acetonitrile | 0 | None | 75 |
| 5 | Acetonitrile | 50 | None | 30 (Decomposition) |
| 6 | Acetonitrile | 0 | NaHCO₃ (2.0) | 88 |
| 7 | Acetonitrile | 0 | Pyridine (2.0) | 72 |
Experimental Protocols
Below is a general protocol for a reaction mediated by this compound. Note: This is a template and may require modification for your specific application.
General Procedure for a Mitsunobu-type Reaction using this compound
-
Preparation:
-
Oven-dry all glassware overnight and allow to cool in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.) and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
-
Reaction Execution:
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq.) to the solution.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 10-15 minutes. The solution may change color.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting and reaction pathways.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A simplified diagram showing a potential side reaction pathway.
References
- 1. reddit.com [reddit.com]
- 2. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Purification strategy to remove 3-nitrobenzenesulfinic acid byproduct
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on strategies to remove the byproduct 3-nitrobenzenesulfinic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 3-nitrobenzenesulfinic acid and where does it typically originate as a byproduct?
A1: 3-Nitrobenzenesulfinic acid is an organosulfur compound that can arise as a byproduct in various chemical reactions. While direct documentation is sparse, it can plausibly be formed during reactions involving the reduction of 3-nitrobenzenesulfonyl chloride or the decomposition of related reagents. Its structural similarity to 3-nitrobenzenesulfonic acid suggests it is a polar, acidic compound that can be challenging to separate from polar products.
Q2: What are the primary challenges when trying to remove 3-nitrobenzenesulfinic acid?
A2: The primary challenges stem from its chemical properties. The presence of both a nitro group and a sulfinic acid group makes the molecule polar and acidic. This can lead to high solubility in polar organic solvents and aqueous solutions, making separation from polar desired products difficult. It may co-crystallize with the product or exhibit similar retention times in normal-phase chromatography.
Q3: Which analytical methods are best for detecting and quantifying residual 3-nitrobenzenesulfinic acid?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method, as the nitroaromatic group is a strong chromophore.[1][2] For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3] These methods are scalable and can be adapted for preparative separation to isolate impurities.[1]
Troubleshooting Purification Strategies
This section provides detailed guides for common purification techniques to effectively remove 3-nitrobenzenesulfinic acid.
Purification by Liquid-Liquid Extraction
This technique leverages the acidic nature of the sulfinic acid group to separate it from neutral or basic organic compounds.
Common Issues & Solutions:
-
Q: My desired product is also acidic. How can I selectively extract the 3-nitrobenzenesulfinic acid byproduct? A: Selective extraction can be achieved by carefully controlling the pH of the aqueous phase. Sulfinic acids are generally less acidic than sulfonic acids but more acidic than many carboxylic acids. A buffered aqueous solution at a specific pH may allow for the selective deprotonation and extraction of one acidic species over another.
-
Q: An emulsion formed during the extraction. How can I break it? A: Emulsions can be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of celite or glass wool can help.
Comparative Data of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Differential solubility and partitioning between immiscible liquids, often exploiting acid-base chemistry.[4] | Fast, scalable, inexpensive, good for gross separation. | Can be labor-intensive, may form emulsions, solvent selection is critical. | Removing acidic/basic impurities from neutral products. |
| Crystallization | Separation of a pure solid from a solution based on differences in solubility.[5] | Can yield very high purity, scalable. | Potential for co-crystallization, requires significant solubility difference between product and impurity. | Purifying solid products from less soluble or more soluble impurities. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[5] | High resolution, applicable to a wide range of compounds. | Can be slow, requires significant solvent volumes, can be costly at large scale. | Isolating products with similar polarity to impurities. |
| Scavenger Resins | Covalent or ionic binding of impurities to a solid-supported reagent, followed by simple filtration.[6][7] | High selectivity, simple workup (filtration), compatible with automation.[6] | Resins can be expensive, may require optimization of reaction time and stoichiometry. | Removing specific classes of impurities (e.g., acids, amines) from solution.[8] |
Experimental Protocol: Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash : Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The basic solution will react with the acidic 3-nitrobenzenesulfinic acid to form its water-soluble salt.
-
Separation : Allow the layers to separate. The aqueous layer, containing the sulfinate salt, can be drained off.
-
Repeat : Repeat the aqueous wash 1-2 times to ensure complete removal of the acidic byproduct.
-
Final Wash : Wash the organic layer with brine to remove residual water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Caption: Workflow for removing acidic byproducts via liquid-liquid extraction.
Purification by Scavenger Resins
Scavenger resins are functionalized polymers that react with and bind specific types of impurities, which can then be easily removed by filtration.[6][7] For an acidic byproduct like 3-nitrobenzenesulfinic acid, a basic scavenger resin is ideal.
Common Issues & Solutions:
-
Q: Which type of basic scavenger resin should I use? A: Several types can be effective. A resin with a tertiary amine group (like morpholinomethyl or piperidinomethyl resin) or a carbonate-functionalized resin can effectively scavenge acids.[8][9] For stronger acids, a resin with a quaternary ammonium hydroxide (a strong anion exchanger) might be necessary.
-
Q: The scavenging process is slow or incomplete. What can I do? A: Ensure you are using a sufficient excess of the scavenger resin (typically 2-4 equivalents relative to the impurity). The reaction kinetics can also be improved by gentle agitation or stirring and by choosing a solvent that swells the resin beads effectively, allowing access to the functional groups.[7]
Experimental Protocol: Scavenging with a Basic Resin
-
Solvent Selection : Dissolve the crude product in a suitable solvent (e.g., THF, DCM) in which the product is soluble and the chosen resin has good swelling characteristics.
-
Add Resin : Add the basic scavenger resin (e.g., aminomethyl resin, ~3 equivalents relative to the estimated amount of byproduct) to the solution.
-
Agitate : Stopper the flask and agitate the slurry at room temperature using an orbital shaker or stir plate for 2-16 hours.
-
Monitor : Monitor the removal of the byproduct by TLC or LC-MS.
-
Filtration : Once the reaction is complete, filter the mixture to remove the resin beads, which now have the byproduct bound to them.
-
Rinse and Concentrate : Rinse the resin beads with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Workflow for Scavenger Resin Purification
Caption: Workflow for impurity removal using a solid-supported scavenger resin.
Purification by Column Chromatography
Chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
Common Issues & Solutions:
-
Q: The byproduct and my product have very similar Rf values on the TLC plate. How can I improve separation? A: Try changing the solvent system polarity. A shallow gradient elution, where the eluent polarity is increased very slowly, can often resolve closely running spots. Alternatively, switching the stationary phase (e.g., from silica to alumina or using reverse-phase silica) can alter the retention characteristics and improve separation.
-
Q: The acidic byproduct is streaking on the silica gel column. How can I fix this? A: Streaking of acidic compounds on silica is common. It can often be suppressed by adding a small amount of a modifying acid, such as acetic acid (~0.5-1%), to the eluent. This keeps the byproduct protonated and reduces its interaction with the silica surface, resulting in sharper bands.
Experimental Protocol: Flash Column Chromatography
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TLC Analysis : Determine an appropriate solvent system using TLC that gives good separation between the desired product and the 3-nitrobenzenesulfinic acid byproduct (aim for a ΔRf > 0.2).
-
Column Packing : Pack a column with the appropriate stationary phase (e.g., silica gel) using the initial, non-polar component of your eluent system.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load the dried powder onto the top of the packed column.
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Elution : Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine and Concentrate : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow for Column Chromatography Purification
Caption: General workflow for purification of a compound by flash chromatography.
References
- 1. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 3-Nitrobenzenesulfonic acid | C6H5NO5S | CID 7387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. suprasciences.com [suprasciences.com]
- 9. glycopep.com [glycopep.com]
Optimizing Mitsunobu Reactions with 3-Nitrobenzenesulfonohydrazide: A Technical Support Guide
Welcome to the technical support center for optimizing the Mitsunobu reaction with 3-nitrobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable nucleophile for the Mitsunobu reaction?
A1: Yes, this compound is a suitable nucleophile for the Mitsunobu reaction, particularly for the alkylation of primary and secondary alcohols. Sulfonamides and hydrazides are known to be effective nucleophiles in this reaction.[1] The electron-withdrawing nitro group on the benzene ring increases the acidity of the N-H proton, making it a better pronucleophile for the Mitsunobu reaction.[2] This reaction is a variation of the Fukuyama-Mitsunobu reaction, which utilizes nitrobenzenesulfonamides for the synthesis of amines.[3]
Q2: What are the most common side reactions when using this compound in a Mitsunobu reaction?
A2: The most common side reactions include:
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Formation of an alkylated hydrazine byproduct: This can occur if the nucleophile is not acidic enough (pKa > 13), leading to the deprotonated azodicarboxylate competing as a nucleophile.[4]
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Elimination of the alcohol: This is more prevalent with sterically hindered secondary alcohols, leading to the formation of alkenes.
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Complex mixture of products: If the reaction conditions are not optimized, or if the reagents are not pure, a complex mixture of unidentifiable products can be formed.[5]
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Formation of triphenylphosphine oxide and the reduced azodicarboxylate: These are stoichiometric byproducts of every Mitsunobu reaction and can complicate purification.[6]
Q3: How critical is the order of reagent addition?
A3: The order of addition can be critical for the success of the reaction.[1][4] The most common and generally successful procedure involves dissolving the alcohol, this compound, and triphenylphosphine in an appropriate solvent, cooling the mixture to 0 °C, and then slowly adding the azodicarboxylate (DEAD or DIAD).[4][7] This method allows for the in situ formation of the betaine intermediate in the presence of the nucleophile and the alcohol.
Q4: What is the role of the pKa of this compound in this reaction?
A4: The pKa of the N-H proton of the nucleophile is a crucial factor in the Mitsunobu reaction. A lower pKa (generally below 13) is preferred for efficient deprotonation by the betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate.[2][4] The nitro group in this compound makes the N-H proton sufficiently acidic for this reaction to proceed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive Reagents: Triphenylphosphine may have oxidized to triphenylphosphine oxide, or the azodicarboxylate may have decomposed. | Use freshly opened or purified reagents. The quality of the azodicarboxylate is particularly important; it should be stored properly. |
| Insufficiently Acidic Nucleophile: While this compound is generally acidic enough, its purity can affect the reaction. | Ensure the this compound is pure and dry. | |
| Steric Hindrance: The alcohol substrate may be too sterically hindered for the SN2 reaction to occur efficiently. | Consider using a less hindered alcohol if possible. For hindered alcohols, increasing the reaction temperature and using a more reactive phosphine like tributylphosphine may improve yields.[1] | |
| Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction. | Typically, a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate relative to the alcohol is used.[7][8] | |
| Formation of an Alkylated Hydrazine Side Product | Inefficient Deprotonation of the Nucleophile: This allows the reduced azodicarboxylate to act as a nucleophile. | Ensure the reaction is run under anhydrous conditions. The presence of water can interfere with the reaction. |
| Formation of Elimination Products (Alkenes) | Sterically Hindered Secondary Alcohol: The reaction conditions favor elimination over substitution. | Use a less sterically demanding phosphine or run the reaction at a lower temperature. |
| Difficult Purification | Presence of Triphenylphosphine Oxide (TPPO) and Reduced Azodicarboxylate: These byproducts can be difficult to separate from the desired product. | For TPPO: Precipitation from a non-polar solvent like diethyl ether or hexanes can be effective. Alternatively, polymer-supported triphenylphosphine can be used, which allows for easy removal of the phosphine oxide by filtration.[1] For Reduced Azodicarboxylate: Purification by column chromatography is usually necessary. Using di-tert-butyl azodicarboxylate (DBAD) can sometimes simplify workup as the byproduct is more easily removed. |
Experimental Protocols
General Procedure for the Mitsunobu Reaction of an Alcohol with a Sulfonohydrazide Derivative
To a solution of the alcohol (1.0 equiv), the sulfonohydrazide (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
The reaction is then quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on Mitsunobu reactions with similar nucleophiles and conditions, providing a basis for optimizing your reaction with this compound.
Table 1: Effect of Solvent on Mitsunobu Reaction Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | Tetrahydrofuran (THF) | 87 | [8] |
| 2 | Toluene | Good results | [8] |
| 3 | Fluorobenzene | Good results | [8] |
| 4 | Chlorobenzene | Good results | [8] |
| 5 | Dichloromethane (DCM) | Variable | [7] |
| 6 | 1,4-Dioxane | Variable | [7] |
Data is based on the Mitsunobu reaction with N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. "Good results" indicates that the reaction proceeded efficiently, though a specific yield was not provided in the text.
Table 2: Effect of Reagent Stoichiometry on Mitsunobu Reaction
| Entry | Alcohol (equiv) | Nucleophile (equiv) | PPh₃ (equiv) | Azodicarboxylate (equiv) | Typical Yield | Reference |
| 1 | 1.0 | 1.2 | 1.2 | 1.2 | High | [8] |
| 2 | 1.0 | 1.5 | 1.5 | 1.5 | High | [7] |
| 3 | 1.0 | 1.0 | 1.1 | 1.1 | Moderate to High | [9] |
This table represents commonly used stoichiometric ratios that have been shown to be effective in various Mitsunobu reactions.
Table 3: Comparison of Azodicarboxylates
| Azodicarboxylate | Abbreviation | Key Features |
| Diethyl azodicarboxylate | DEAD | Commonly used, but can be thermally unstable. |
| Diisopropyl azodicarboxylate | DIAD | Often preferred over DEAD due to greater stability. |
| Di-tert-butyl azodicarboxylate | DBAD | Byproduct is often easier to remove during workup. |
| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | More reactive and useful for less acidic nucleophiles. |
Visualizing the Workflow and Logic
General Mitsunobu Reaction Workflow
Caption: A generalized workflow for performing the Mitsunobu reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
How to quench excess 3-Nitrobenzenesulfonohydrazide in a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobenzenesulfonohydrazide.
Troubleshooting Guide
Issue: Unexpected Side Reactions or Low Yield
-
Question: I am observing unexpected byproducts and a lower than expected yield in my reaction. Could excess this compound be the cause?
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Answer: Yes, unreacted this compound can potentially lead to side reactions, especially under prolonged reaction times or elevated temperatures. It is a reactive compound and can decompose or react with other components in the mixture. Consider quenching the excess reagent as a first step in your work-up procedure.
Issue: Difficulty in Removing Byproducts During Work-up
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Question: I am having trouble separating my desired product from byproducts that I suspect are derived from this compound. What is the best way to remove them?
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Answer: Byproducts from this compound are often acidic in nature, such as the corresponding sulfonic acid formed from decomposition. An aqueous basic wash during your work-up is typically effective. See the recommended quenching protocols below for specific details.
Issue: Emulsion Formation During Aqueous Work-up
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Question: When I try to quench the reaction with an aqueous solution, I am getting a persistent emulsion that is difficult to separate. How can I resolve this?
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Answer: Emulsion formation can occur, especially if your reaction solvent is partially miscible with water (e.g., THF, acetonitrile). To break the emulsion, try adding a saturated solution of sodium chloride (brine). Alternatively, adding more of the organic solvent can also help to resolve the phases. Filtering the entire mixture through a pad of Celite® can also be an effective method.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with this compound?
A1: this compound is a flammable solid and is toxic if swallowed.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid creating dust. Keep it away from heat, sparks, and open flames.
Q2: How should I store unused this compound?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q3: What are the likely decomposition products of this compound in a reaction mixture?
A3: Under thermal stress or in the presence of moisture, sulfonylhydrazides can decompose to the corresponding sulfonic acid (3-nitrobenzenesulfonic acid) and hydrazine. In some reaction conditions, it can also act as a source of a sulfonyl radical.
Q4: Is it necessary to quench excess this compound?
A4: While not always strictly necessary depending on the subsequent purification method (e.g., chromatography), quenching is highly recommended. It deactivates the reactive unconsumed reagent and can simplify the purification process by converting it and its byproducts into more easily removable salts.
Q5: Can I use a strong base to quench the reaction?
A5: While a basic solution is used for quenching, it is generally advisable to use a mild base like saturated sodium bicarbonate or dilute sodium hydroxide. Stronger bases could potentially react with your desired product or other sensitive functional groups in the reaction mixture.
Q6: How do I dispose of waste containing this compound?
A6: All waste containing this compound and its quenching byproducts should be treated as hazardous waste.[2][3][4] Collect it in a properly labeled, sealed container and dispose of it according to your institution's environmental health and safety guidelines. Do not pour it down the drain.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄S |
| Molecular Weight | 217.21 g/mol [1] |
| Appearance | Solid |
| CAS Number | 6655-77-2[1] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statement |
| Flammable solid | Flammable solids, Category 1 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Toxic if swallowed | Acute toxicity, oral, Category 3 | P264: Wash skin thoroughly after handling. P301+P316: IF SWALLOWED: Get immediate medical advice/attention. |
Experimental Protocols
Recommended Quenching Protocol using a Mild Base
This protocol is suitable for most reaction mixtures where the desired product is stable to mildly basic conditions.
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Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, it is advisable to cool it in an ice bath to 0 °C to control any potential exotherm during quenching.
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Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will help in the subsequent phase separation.
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Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. The addition should be done portion-wise to control any gas evolution (CO₂) that may occur if the reaction mixture is acidic.
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Stir and Separate: Stir the biphasic mixture vigorously for 10-15 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.
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Extract and Wash: Separate the organic layer. Wash the organic layer sequentially with the saturated NaHCO₃ solution, water, and finally with brine.
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Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Mandatory Visualization
Caption: General workflow for quenching excess this compound.
Caption: Decision tree for selecting a quenching strategy.
References
- 1. This compound | C6H7N3O4S | CID 320423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. nipissingu.ca [nipissingu.ca]
Preventing the thermal degradation of 3-Nitrobenzenesulfonohydrazide during synthesis
Welcome to the technical support center for the synthesis of 3-Nitrobenzenesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing thermal degradation.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound.
Q1: My reaction mixture turned dark brown or black during the addition of hydrazine hydrate. What is the likely cause?
A1: A dark coloration is a primary indicator of thermal degradation. The reaction between 3-nitrobenzenesulfonyl chloride and hydrazine hydrate is highly exothermic. Without proper temperature control, localized overheating can occur, leading to the decomposition of the desired product and the formation of polymeric byproducts.
Key Troubleshooting Steps:
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Immediate Cooling: Ensure your reaction vessel is submerged in an ice-water or ice-salt bath.
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Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, keeping it below the recommended threshold. A patent for a similar process suggests keeping the temperature at or below 40°C is desirable to prevent decomposition.[1]
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Slow Addition: Reduce the rate of addition of hydrazine hydrate. A slow, dropwise addition allows for better heat dissipation.
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Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots" in the reaction mixture.
Q2: I'm observing gas evolution from my reaction, and my yield is significantly lower than expected. Is this related to thermal degradation?
A2: Yes, unexpected gas evolution is another sign of decomposition. Sulfonyl hydrazides can decompose to release nitrogen gas, especially when heated. This decomposition pathway directly consumes your product, leading to a lower yield. The thermal sensitivity of related sulfonyl hydrazides, such as 2-nitrobenzenesulfonyl hydrazide (NBSH), is well-documented, necessitating sub-ambient reaction temperatures to prevent fragmentation.[2]
Corrective Actions:
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Strictly adhere to low-temperature protocols (e.g., 0-10°C) for the reaction.
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Ensure the purity of your starting materials. Impurities can sometimes catalyze decomposition reactions.
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Use a solvent that aids in heat transfer and keeps the reaction mixture homogeneous.
Q3: The final, isolated product has a low melting point and appears impure, even after initial washing. How can I remove degradation products?
A3: Degradation products are often amorphous, colored, and have different polarity compared to the desired crystalline this compound.
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Recrystallization: This is the most effective method for purification. Select a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble. Ethanol or ethanol/water mixtures are often good starting points.
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Silica Gel Chromatography: For difficult-to-remove impurities, column chromatography can be employed. A solvent system of intermediate polarity (e.g., ethyl acetate/hexanes) is typically used to separate the more polar degradation products from the desired compound. Analytical methods like HPLC and TLC can be used to assess purity during this process.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for synthesizing this compound?
A1: To minimize thermal degradation, the reaction between 3-nitrobenzenesulfonyl chloride and hydrazine hydrate should be maintained between 0°C and 10°C . Maintaining a temperature below 40°C is crucial to prevent decomposition.[1]
Q2: How should I add the hydrazine hydrate to the 3-nitrobenzenesulfonyl chloride solution?
A2: Hydrazine hydrate should be added dropwise via an addition funnel to a cooled, vigorously stirred solution of the 3-nitrobenzenesulfonyl chloride. This controlled addition is critical for managing the reaction's exothermicity.
Q3: Are there any recommended stabilizers I can add to the reaction?
A3: While the addition of specific stabilizers for this synthesis is not commonly reported, maintaining a controlled, low-temperature environment is the primary method of stabilization. The focus should be on preventing the conditions that lead to degradation rather than adding external agents. Sulfonyl hydrazides are generally stable, crystalline substances when handled and stored correctly.[5][6]
Q4: How should I store the final this compound product?
A4: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources.[7] For long-term storage, refrigeration is recommended. A related compound, 2-nitrobenzenesulfonylhydrazide, can be stored at -20°C under nitrogen for extended periods.[8]
Experimental Protocols & Data
Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
This procedure is adapted from established methods for the sulfochlorination of nitrobenzene.[9][10]
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Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber.
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Reaction:
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Charge the flask with chlorosulfonic acid (approx. 4.4 molar equivalents).
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Heat the chlorosulfonic acid to approximately 110-115°C.[10]
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Add nitrobenzene (1.0 molar equivalent) dropwise from the addition funnel over 4 hours, maintaining the temperature.
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Stir the mixture at this temperature for an additional 4 hours.
-
-
Work-up:
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Cool the reaction mixture to room temperature.
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Very slowly and carefully, pour the reaction mixture onto crushed ice with stirring.
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The solid 3-nitrobenzenesulfonyl chloride will precipitate.
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Filter the precipitate by suction and wash thoroughly with cold water until the washings are neutral.
-
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Drying: Dry the product under vacuum. The crude product is often of high purity and can be used directly in the next step.[10]
Protocol 2: Synthesis of this compound
This protocol emphasizes temperature control to prevent thermal degradation.
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Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
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Reaction:
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Dissolve the 3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent (e.g., tetrahydrofuran or ethanol).
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Cool the solution to 0°C.
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Prepare a solution of hydrazine hydrate (approx. 2.0 molar equivalents) in the same solvent.
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Add the hydrazine hydrate solution dropwise to the cooled sulfonyl chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
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Work-up:
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After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours.
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Pour the reaction mixture into cold water to precipitate the product.
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Filter the solid product, wash with cold water, and dry under vacuum.
-
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Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Table 1: Recommended Reaction Parameters to Minimize Degradation
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0°C to 10°C | Prevents exothermic decomposition of the sulfonyl hydrazide. |
| Addition Rate | Slow, dropwise (over 1-2 hours) | Allows for efficient dissipation of heat, preventing localized hot spots. |
| Stirring | Vigorous, mechanical stirring | Ensures thermal and reactant homogeneity throughout the mixture. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | While not always essential, it can prevent oxidative side reactions. |
| Quenching | Pouring into cold water | Rapidly cools the reaction and precipitates the product, minimizing further reactions. |
Visualizations
Caption: Synthetic route to this compound.
Caption: Conceptual pathway for thermal degradation.
Caption: Troubleshooting workflow for thermal degradation events.
References
- 1. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]
- 2. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-nitrobenzenesulfonyl Chloride | 121-51-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Nitrobenzenesulfonohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobenzenesulfonohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving this compound, particularly in the context of Mitsunobu reactions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| WN-01 | Difficulty removing triphenylphosphine oxide (TPPO) byproduct. | TPPO is a common byproduct in Mitsunobu reactions and can be challenging to separate from the desired product due to its polarity. | - Crystallization: TPPO can sometimes be crystallized from a non-polar solvent like diethyl ether or hexanes. - Chromatography: Flash column chromatography on silica gel is a standard method for removing TPPO. A solvent system should be chosen where the product has a significantly different Rf from TPPO. - Acid Wash: If the desired product is not acid-sensitive, washing the organic layer with a dilute acid solution can help remove any basic impurities that may be complexed with TPPO. |
| WN-02 | Presence of a yellow/orange color in the organic layer after work-up. | This may be due to the presence of the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate) or other colored impurities. | - Washing: Wash the organic layer with a saturated solution of sodium bicarbonate or sodium thiosulfate to remove acidic impurities and reduce residual color. - Charcoal Treatment: Treatment of the organic solution with activated charcoal can help decolorize the solution, but should be used with caution as it may adsorb the desired product. |
| WN-03 | Low or no yield of the desired product. | - Incomplete reaction. - Decomposition of the product during work-up. - Product loss during extraction. | - Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before starting the work-up. - Mild Conditions: Use mild work-up conditions. Avoid strong acids or bases if the product is sensitive. - Back-extraction: If the product has some water solubility, back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| WN-04 | Formation of an emulsion during extraction. | High concentrations of salts or polar byproducts can lead to emulsion formation between the aqueous and organic layers. | - Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. - Filtration: Filter the emulsified layer through a pad of Celite or glass wool. - Centrifugation: If available, centrifuging the mixture can help separate the layers. |
| WN-05 | Difficulty in removing the 3-nitrobenzenesulfinic acid byproduct. | This acidic byproduct is formed during the reaction and needs to be effectively removed. | - Aqueous Base Wash: Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate solution to deprotonate the sulfonic acid and extract it into the aqueous layer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Mitsunobu reaction using this compound?
A1: A general procedure involves quenching the reaction, followed by an extractive work-up. The reaction mixture is typically partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water. The organic layer is then washed sequentially with a mild acid (if the product is stable), saturated aqueous sodium bicarbonate solution to remove acidic byproducts like 3-nitrobenzenesulfinic acid, and finally with brine to reduce the water content. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by flash column chromatography.[2]
Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) generated in the reaction?
A2: Removing TPPO is a common challenge. Several strategies can be employed:
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Precipitation: TPPO is often poorly soluble in non-polar solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the TPPO to precipitate, after which it can be removed by filtration.
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Column Chromatography: This is the most common method for separating TPPO from the desired product. A careful selection of the eluent system is crucial for good separation.
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Use of Modified Reagents: Employing polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct remains on the solid support and can be easily filtered off.[3]
Q3: My product seems to be water-soluble. How can I modify the work-up to minimize loss?
A3: If your product has significant water solubility, you should minimize the number of aqueous washes. Use of brine for all washes can help reduce the partitioning of the product into the aqueous phase. Additionally, you should back-extract all aqueous layers with fresh organic solvent to recover any dissolved product. Finally, consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.
Q4: What are the safety precautions I should take when working with this compound?
A4: this compound is a flammable solid and is toxic if swallowed.[4] It is important to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. In case of a spill, it should be mixed with an inert absorbent material like sand or vermiculite and disposed of as hazardous waste.
Q5: How can I remove the 3-nitrobenzenesulfinic acid byproduct formed during the reaction?
A5: 3-nitrobenzenesulfinic acid is an acidic byproduct. An effective way to remove it is by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate.[1] This will convert the sulfonic acid into its sodium salt, which is highly soluble in the aqueous phase and will be partitioned away from your desired product in the organic layer.
Experimental Protocols
Detailed Work-up Protocol for a Mitsunobu Reaction
This protocol is a representative example of a work-up procedure for a Mitsunobu reaction involving this compound for the reduction of an alcohol.[2]
-
Quenching the Reaction: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel and partitioned between diethyl ether (or another suitable organic solvent) and water. The aqueous layer is separated and extracted two more times with diethyl ether.[2]
-
Washing: The combined organic layers are washed sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts like 3-nitrobenzenesulfinic acid).
-
Brine (saturated aqueous sodium chloride solution) to reduce the amount of dissolved water in the organic phase.
-
-
Drying: The organic layer is dried over anhydrous sodium sulfate, filtered to remove the drying agent.[2]
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired product from byproducts like triphenylphosphine oxide.[2]
Visualizations
Caption: A typical experimental workflow for the work-up of a reaction involving this compound.
Caption: A logical decision-making diagram for troubleshooting common work-up issues.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. This compound | C6H7N3O4S | CID 320423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of 3-nitrobenzenesulfonylhydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-nitrobenzenesulfonylhydrazones, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2][3] An ideal chromatographic peak should be symmetrical, often referred to as a Gaussian peak.[3][4] Peak tailing occurs when the peak's trailing edge is broader than the leading edge, resulting in an asymmetry factor (As) or tailing factor (Tf) greater than 1.[1][5] This guide addresses the most frequent causes of peak tailing in the analysis of 3-nitrobenzenesulfonylhydrazones and provides systematic solutions.
Q1: My chromatogram for 3-nitrobenzenesulfonylhydrazone shows significant peak tailing. What is the most likely cause?
A1: The most probable cause of peak tailing for polar, nitrogen-containing compounds like 3-nitrobenzenesulfonylhydrazones is secondary interactions between the analyte and the stationary phase.[1][2][6] Specifically, interactions with residual silanol groups on the surface of silica-based columns are a primary contributor.[1][2][7] The basic nature of the hydrazone group can lead to strong interactions with acidic silanol groups, causing the observed peak tailing.[1][7]
Frequently Asked Questions (FAQs)
Q2: How does the mobile phase pH affect peak tailing for 3-nitrobenzenesulfonylhydrazones?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[6][8][9] For 3-nitrobenzenesulfonylhydrazones, which can have basic character, adjusting the mobile phase to a low pH (typically between 2 and 3) is highly recommended.[1][6] At low pH, the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the basic sites on the analyte.[1][6] This minimizes secondary interactions and leads to more symmetrical peaks. However, it is important to ensure that the column used is stable at low pH.[1]
Q3: Can the choice of HPLC column influence peak tailing?
A3: Absolutely. The choice of column chemistry is crucial for mitigating peak tailing. To minimize interactions with residual silanols, consider the following options:
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End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane reagent, which reduces the potential for secondary interactions.[1][8]
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High-Purity Silica Columns: Modern columns are manufactured with higher purity silica, which has a lower concentration of acidic silanol sites.
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Hybrid Stationary Phases: Columns with hybrid silica-organic stationary phases often exhibit reduced silanol activity and improved peak shape for basic compounds.[2]
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Non-Silica Based Columns: In some cases, polymeric or zirconia-based columns can be used to completely avoid the issue of silanol interactions.[2]
Q4: What role do mobile phase additives and buffer concentration play in reducing peak tailing?
A4: Mobile phase additives and appropriate buffer concentrations are key tools for improving peak shape.
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Buffers: Using a buffer at a concentration of 10-50 mM helps to maintain a consistent pH across the column, which is essential for reproducible chromatography and symmetrical peaks.[5][10]
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Additives: Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase.[2] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, thereby reducing their availability to interact with the analyte.[6]
Q5: Could my sample be causing the peak tailing?
A5: Yes, sample-related issues can lead to poor peak shape.
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Column Overload: Injecting too high a concentration of your 3-nitrobenzenesulfonylhydrazone can saturate the stationary phase, leading to peak fronting or tailing.[11][12] Try reducing the sample concentration or injection volume.[10]
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Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[11]
Q6: I've optimized my mobile phase and am using a suitable column, but I still see some tailing. What else could be the cause?
A6: If you've addressed the common chemical causes, consider issues related to the HPLC system itself, often referred to as "extra-column effects".[8]
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Dead Volume: Excessive tubing length or width, as well as poorly made connections between the injector, column, and detector, can introduce dead volume, leading to band broadening and peak tailing.[8]
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Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[4][11] This can be addressed by flushing the column with a strong solvent, or if a void is present, the column may need to be replaced.[13] A partially blocked inlet frit can also distort peaks and usually affects all peaks in the chromatogram.[3]
Data Presentation
The following table summarizes the effect of various parameters on the peak asymmetry factor for a typical basic compound like a 3-nitrobenzenesulfonylhydrazone.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 | > 2.0[1] | pH 3.0 | ~1.3[1] | Lowering the pH protonates residual silanols, reducing secondary interactions.[1] |
| Column Type | Standard C18 | > 1.8 | End-capped C18 | < 1.5 | End-capping deactivates silanol groups, minimizing tailing.[1] |
| Buffer Concentration | No Buffer | Variable | 25 mM Phosphate | Stable & < 1.5 | Maintains a stable pH and can mask silanol interactions.[12] |
| Sample Load | High Concentration | > 2.0 | Low Concentration | ~1.2 | Prevents overloading of the stationary phase.[11] |
Experimental Protocols
Protocol 1: Method for HPLC Analysis of 3-Nitrobenzenesulfonylhydrazones with Minimized Peak Tailing
This protocol provides a starting point for developing a robust HPLC method for the analysis of 3-nitrobenzenesulfonylhydrazones.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with a scouting gradient, for example, 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: Determined by the UV spectrum of the specific 3-nitrobenzenesulfonylhydrazone derivative (a photodiode array detector is useful for this).
-
Injection Volume: 5 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile in Water).
Protocol 2: Diagnosing and Troubleshooting Peak Tailing
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Initial Assessment:
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Calculate the tailing factor or asymmetry factor for the peak of interest. A value greater than 1.5 is generally considered significant tailing.[1]
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Observe if all peaks in the chromatogram are tailing or only the analyte of interest. If all peaks are tailing, it could indicate a physical problem with the column (e.g., a void or blocked frit) or the system (e.g., extra-column volume).[3]
-
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a lower pH, for example, using 0.1% trifluoroacetic acid (TFA) or formic acid (pH will be around 2-3).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
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Inject the sample and compare the peak shape to the original chromatogram. A significant improvement in symmetry points to silanol interactions as the primary cause.
-
-
Column Evaluation:
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If available, switch to a new, high-quality end-capped column and repeat the analysis. If the peak shape improves dramatically, the original column may be old, contaminated, or not suitable for the analysis of basic compounds.
-
-
Sample Concentration Check:
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Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample concentration was likely too high, causing column overload.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing in HPLC.
Caption: The effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. it.restek.com [it.restek.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. maxisci.com [maxisci.com]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
Improving the solubility of 3-Nitrobenzenesulfonohydrazide for solution-phase reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Nitrobenzenesulfonohydrazide in solution-phase reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on the structural similarity to other nitroaromatic and sulfonamide compounds, polar aprotic solvents are the recommended starting point for dissolving this compound. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF). Polar protic solvents such as ethanol and methanol may also be effective, though likely to a lesser extent.
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What initial steps can I take?
A2: If you are facing issues with incomplete dissolution, consider the following initial steps:
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Increase the temperature: Gently warming the solution can significantly increase the solubility of most solid organic compounds.[1][2][3]
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Sonication: Applying ultrasonic agitation can help break down solid agglomerates and enhance the dissolution rate.
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Increase solvent volume: Ensure you are using a sufficient volume of solvent for the amount of solute.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent is a common and effective strategy. For instance, if your reaction is primarily in a less polar solvent like dichloromethane (DCM), adding a small percentage of a polar aprotic solvent like DMF or DMSO can significantly improve the solubility of this compound. For aryl sulfonamides, using acetonitrile as a co-solvent has been shown to improve conversion in reactions where solubility is a limiting factor.[4]
Q4: How does pH affect the solubility of this compound?
A4: The sulfonohydrazide functional group has acidic and basic sites. Adjusting the pH of the reaction mixture can influence its solubility. In aqueous or protic solvent systems, adding a non-nucleophilic base may deprotonate the sulfonamide nitrogen, potentially increasing its solubility. Conversely, in acidic conditions, the hydrazide moiety could be protonated. The effect of pH should be determined empirically for your specific reaction conditions.
Troubleshooting Guide
Problem 1: The compound precipitates out of solution when another reagent is added.
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Question: I successfully dissolved this compound, but it crashed out of solution upon the addition of my next reagent. What is happening?
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Answer: This is likely due to a change in the overall polarity of the solvent system. The added reagent may be significantly less polar than your initial solvent, causing the solubility of the polar this compound to decrease.
-
Troubleshooting Steps:
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Reagent Solvent: Dissolve the incoming reagent in the same solvent as the this compound before adding it to the reaction mixture.
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Co-solvent Addition: Add a small amount of a high-polarity co-solvent (e.g., DMF, DMSO) to the reaction mixture to maintain the solubility of all components.
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Slow Addition: Add the second reagent dropwise while vigorously stirring to allow for gradual mixing and prevent localized supersaturation.
-
-
Problem 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
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Question: My solution-phase reaction is not proceeding to completion, and I can see undissolved starting material. How can I address this?
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Answer: Poor solubility of a key reagent like this compound can limit its availability for the reaction, leading to slow or incomplete conversion.
-
Troubleshooting Steps:
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Solvent System Optimization: Refer to the solubility data table below and consider switching to a solvent with higher predicted solubility.
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Increase Temperature: If the reaction chemistry allows, increasing the reaction temperature can enhance both solubility and reaction rate.[1][2][3]
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Homogenization: Ensure the reaction mixture is well-stirred to keep any undissolved particles in suspension and maximize their surface area for dissolution and reaction.
-
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the polar nitro and sulfonohydrazide groups. DMF and DMSO are often used for reactions involving sulfonamides.[5][6] |
| Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | These solvents have a good balance of polarity to dissolve the compound. Acetonitrile is a common co-solvent for improving the solubility of aryl sulfonamides.[4] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group can hydrogen bond with the solute, but the overall polarity is slightly lower than polar aprotic solvents. The solubility of sulfonamides in alcohols is generally moderate.[7][8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have some polar character but may not be sufficient to fully dissolve the compound without a co-solvent. |
| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of these solvents makes them poor choices for dissolving the highly polar this compound. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
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Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
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Observation at Room Temperature: Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.
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Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe any change in solubility.
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Sonication: If the compound remains insoluble, sonicate the mixture for 5-10 minutes and observe.
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Documentation: Record the observations for each solvent to determine the optimal solvent or co-solvent system.
Protocol 2: Method for Improving Solubility with a Co-solvent
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Initial Dissolution: Dissolve the this compound in a minimal amount of a high-solubility solvent (e.g., DMF or DMSO).
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Main Solvent Addition: To your reaction vessel containing the main, less polar reaction solvent, slowly add the concentrated solution of this compound with vigorous stirring.
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Observe for Precipitation: Monitor the solution for any signs of precipitation.
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Titration (if needed): If precipitation occurs, add small increments of the high-solubility co-solvent until the solution becomes clear. Note the final solvent ratio for future experiments.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors and methods for improving the solubility of this compound.
References
- 1. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions [mdpi.com]
- 7. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing byproduct formation in diimide reductions with 3-Nitrobenzenesulfonohydrazide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using arylsulfonohydrazides, such as 3-Nitrobenzenesulfonohydrazide, for the diimide reduction of alkenes and alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the active reducing agent in this reaction, and how is it formed?
The active reducing agent is diimide (N₂H₂). It is a transient species generated in situ from an arylsulfonohydrazide precursor. For o-nitrobenzenesulfonohydrazide (NBSH), diimide is generated in polar solvents at room temperature and neutral pH via the elimination of o-nitrobenzenesulfinic acid. This method is attractive for its mild conditions, making it suitable for substrates with sensitive functional groups.
Q2: I am using this compound as specified in my plan, but reactions are inefficient. Why?
While your query specified the 3-nitro isomer, comparative studies have shown that ortho-substitution on the benzenesulfonohydrazide is crucial for effective diimide generation and subsequent alkene reduction. The use of 2-nitrobenzenesulfonohydrazide (NBSH) is strongly recommended for higher efficiency and reliability. If you must use the 3-nitro isomer, be aware that significantly lower yields and slower reaction rates are expected.
Q3: What are the primary byproducts I should expect from this reaction?
The main byproducts are:
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Nitrobenzenesulfinic acid: This is formed from the decomposition of the sulfonohydrazide reagent.
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Nitrogen (N₂) and Hydrazine (N₂H₄): These result from the disproportionation of diimide, a major competing side reaction that consumes the active reducing agent.
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Unreacted Starting Material: Due to reagent instability or insufficient diimide generation.
Q4: What are the main advantages of diimide reduction compared to catalytic hydrogenation?
Diimide reduction offers several key advantages:
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It is a metal-free alternative.
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It eliminates the need for handling gaseous hydrogen.
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It does not cause hydrogenolysis of sensitive functional groups.
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It is compatible with functionalities like peroxides (O-O bonds) and N-O bonds, which are often cleaved under catalytic hydrogenation conditions.
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Workup is straightforward as the main byproducts are nitrogen gas and a water-soluble sulfinic acid.
Q5: Can this method reduce functional groups other than alkenes and alkynes?
Diimide is most effective for reducing non-polar carbon-carbon double and triple bonds. Polarized double bonds such as carbonyls (C=O) and nitriles (C≡N) are typically reduced very slowly or not at all. This chemoselectivity is a significant advantage for complex molecule synthesis.
Troubleshooting Guide
Encountering issues with your diimide reduction? Follow this guide to diagnose and solve common problems.
Storage and handling recommendations for 3-Nitrobenzenesulfonohydrazide to ensure stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stable storage and safe handling of 3-Nitrobenzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable solid and is toxic if swallowed.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to avoid inhalation and contact with skin or eyes. As a nitroaromatic compound, it may possess explosive properties and can be sensitive to heat, shock, or friction.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from heat, sparks, open flames, and other sources of ignition. For long-term stability, refrigeration is recommended, and storage under an inert atmosphere, such as nitrogen, can be beneficial.
Q3: What is the recommended shelf life of this compound?
A3: While a specific shelf life for this compound is not definitively established, related sulfonylhydrazide compounds are suggested to be stable for several months when stored at room temperature. For optimal stability and to ensure reagent quality, it is best practice to use the compound within a reasonable timeframe and to re-evaluate its purity if stored for an extended period.
Q4: Are there any specific materials or substances that are incompatible with this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents. Contact with strong oxidizers can lead to vigorous and potentially explosive reactions. It is also advisable to avoid contact with strong acids and bases, as these may promote decomposition.
Q5: What are the signs of decomposition of this compound?
A5: Visual signs of decomposition can include a change in color, caking of the powder, or the evolution of gas. If any of these signs are observed, the reagent's integrity may be compromised, and it should be handled and disposed of with caution.
Storage and Handling Recommendations
To maintain the stability and ensure the safe handling of this compound, please adhere to the following guidelines.
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place; Refrigeration recommended for long-term storage. | Minimizes thermal decomposition. Nitroaromatic compounds can be thermally sensitive.[3][4][5][6] |
| Humidity | Store in a dry place. | Prevents hydrolysis and degradation. |
| Light Exposure | Store in a dark place, protected from light. | Minimizes light-induced degradation. |
| Atmosphere | Store in a tightly sealed container; consider storing under an inert atmosphere (e.g., Nitrogen). | Protects from moisture and atmospheric oxygen, which can promote degradation. |
| Container | Use a tightly closed, properly labeled container. | Prevents contamination and ensures proper identification of the hazardous material. |
Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting to ensure stability and safety.
Caption: A logical workflow for the safe handling of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in synthetic procedures, particularly in the context of reductive deoxygenation of alcohols (a common application).
Issue 1: Low or no reaction conversion.
-
Possible Cause 1: Reagent Degradation.
-
Solution: Ensure that the this compound has been stored correctly. If there is any doubt about its quality, it is advisable to use a fresh batch or verify the purity of the existing stock.
-
-
Possible Cause 2: Incomplete Activation of the Alcohol.
-
Solution: In Mitsunobu-type reactions, the activation of the alcohol is critical. Ensure that the phosphine and azodicarboxylate reagents are of high quality and are added in the correct stoichiometry. The reaction is often sensitive to the order of addition of reagents.
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: Sterically hindered alcohols may react slowly or not at all under standard conditions. Increasing the reaction temperature or using a less sterically demanding phosphine or azodicarboxylate may improve the yield.
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Self-decomposition of the Reagent.
-
Solution: Thermal decomposition of the sulfonylhydrazide can lead to side reactions. It is important to maintain the recommended reaction temperature. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.
-
-
Possible Cause 2: Reaction with the Solvent.
-
Solution: Ensure that the solvent is dry and appropriate for the reaction conditions. Protic solvents are generally not suitable for Mitsunobu reactions.
-
-
Possible Cause 3: Competing Elimination Reaction.
-
Solution: For secondary alcohols, elimination to form an alkene can be a competing side reaction. Using a less basic phosphine or running the reaction at a lower temperature can sometimes minimize this pathway.
-
Troubleshooting Decision Tree
The following diagram provides a logical decision-making process for troubleshooting common issues during experiments with this compound.
References
- 1. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N3O4S | CID 320423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Nitrobenzenesulfonohydrazide and 2-Nitrobenzenesulfonohydrazide
In the realm of organic synthesis, nitrobenzenesulfonohydrazides serve as versatile reagents, particularly in reactions such as the reduction of alcohols and the synthesis of nitrogen-containing heterocycles. The position of the nitro group on the benzene ring significantly influences the reactivity of these compounds. This guide provides a comparative analysis of the reactivity of 3-nitrobenzenesulfonohydrazide and its ortho-substituted counterpart, 2-nitrobenzenesulfonohydrazide, with a focus on their application in the Mitsunobu reaction for the deoxygenation of alcohols. While extensive experimental data is available for the 2-nitro isomer, a direct quantitative comparison with the 3-nitro isomer is not readily found in the current literature. Therefore, this comparison supplements available data with theoretical considerations based on the electronic effects of the nitro group.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and reactivity of 2-nitrobenzenesulfonohydrazide and this compound. It is important to note the disparity in available experimental data between the two isomers.
| Feature | 2-Nitrobenzenesulfonohydrazide | This compound |
| Synonyms | NBSH, o-nitrobenzenesulfonohydrazide | m-nitrobenzenesulfonohydrazide |
| CAS Number | 5906-99-0[1] | 6655-77-2[2] |
| Molecular Formula | C₆H₇N₃O₄S[1] | C₆H₇N₃O₄S[2] |
| Molecular Weight | 217.21 g/mol [1] | 217.21 g/mol [2] |
| Reactivity in Mitsunobu Reaction | Widely used for the deoxygenation of primary and secondary alcohols.[3][4] | No direct experimental data found in the searched literature. Expected to be less reactive than the 2-nitro isomer due to less pronounced electronic effects at the meta position. |
| Thermal Stability | Known to be thermally sensitive in solution, often requiring sub-ambient temperatures for reactions.[3] | No specific experimental data on thermal stability was found. Generally, nitroaromatic compounds can be thermally sensitive. |
| Notable Applications | Reagent for the reduction of alcohols,[3] diimide precursor,[5] and used in the synthesis of allenes from propargylic alcohols.[3] | Information on specific applications is limited in the searched literature. |
Theoretical Reactivity Comparison
The difference in reactivity between the two isomers can be rationalized by considering the electronic effects of the nitro group. The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects.
-
2-Nitrobenzenesulfonohydrazide: The nitro group at the ortho position can exert a strong electron-withdrawing effect on the sulfonyl group through both induction and resonance. This increased electrophilicity of the sulfur atom is believed to facilitate the initial steps of reactions like the Mitsunobu reaction. However, the proximity of the nitro group can also lead to steric hindrance and potential intramolecular interactions that contribute to its thermal instability.[3]
-
This compound: With the nitro group in the meta position, its electron-withdrawing influence on the sulfonyl group is primarily through the inductive effect, as the resonance effect does not extend to the meta position. Consequently, the sulfur atom in the 3-nitro isomer is expected to be less electrophilic than in the 2-nitro isomer, potentially leading to lower reactivity in reactions where this is a key factor.
Experimental Protocols
A widely cited application of 2-nitrobenzenesulfonohydrazide is in the Mitsunobu reaction for the reductive deoxygenation of alcohols. A common protocol involves the use of N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a more stable and easily handled derivative of NBSH.[3]
Protocol: Reductive Deoxygenation of an Alcohol using a 2-Nitrobenzenesulfonohydrazide Derivative (IPNBSH)
This protocol is adapted from a published procedure for the reduction of alcohols.[3]
Materials:
-
Alcohol substrate
-
N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
-
Triphenylphosphine (Ph₃P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroethanol (TFE)
-
Water
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 equiv) and IPNBSH (1.2 equiv).
-
Slowly add a solution of DEAD or DIAD (1.2 equiv) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the Mitsunobu displacement, add a 1:1 mixture of trifluoroethanol and water to the reaction mixture to facilitate in situ hydrolysis of the resulting hydrazone.
-
Stir the mixture for an additional 2 hours at room temperature.
-
Partition the reaction mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This protocol is specific to the 2-nitro isomer derivative. While theoretically applicable to the 3-nitro isomer, reaction conditions and yields would likely require optimization.
Visualization of the Mitsunobu Reaction Pathway
The following diagram illustrates the generalized mechanism of the Mitsunobu reaction for the activation of an alcohol using a nitrobenzenesulfonohydrazide.
Caption: Generalized mechanism of alcohol reduction via the Mitsunobu reaction.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C6H7N3O4S | CID 320423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
A Head-to-Head Battle for Hydroxyl Removal: The Barton-McCombie Deoxygenation Versus the Myers Deoxygenation Protocol
For researchers in organic synthesis and drug development, the selective removal of a hydroxyl group—a process known as deoxygenation—is a critical transformation. Two prominent methods have emerged as powerful tools for this purpose: the classical Barton-McCombie deoxygenation and the more modern Myers deoxygenation protocol, which utilizes 2-nitrobenzenesulfonohydrazide. This guide provides an in-depth comparison of their efficacy, scope, and experimental requirements, supported by available data, to aid chemists in selecting the optimal method for their specific synthetic challenges.
It is important to note that while the user's query specified 3-nitrobenzenesulfonohydrazide, the relevant reagent for this deoxygenation reaction is its ortho-isomer, 2-nitrobenzenesulfonohydrazide (NBSH) , as developed by Myers and coworkers. This guide will therefore focus on the comparison of the Barton-McCombie reaction with the Myers deoxygenation using NBSH.
At a Glance: Key Differences
| Feature | Barton-McCombie Deoxygenation | Myers Deoxygenation (using 2-Nitrobenzenesulfonohydrazide) |
| Reaction Type | Free-radical chain reaction | Mitsunobu reaction followed by thermal elimination |
| Key Reagents | Thiocarbonyl derivative of the alcohol, tributyltin hydride (Bu₃SnH), radical initiator (e.g., AIBN) | 2-Nitrobenzenesulfonohydrazide (NBSH), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) |
| Substrate Scope | Broad; particularly effective for secondary and tertiary alcohols. Primary alcohols can be less efficient.[1][2] | Best for unhindered primary and secondary alcohols.[3] |
| Key Intermediates | Alkyl radical | Monoalkyl diazene |
| Toxicity Concerns | High due to the use of toxic and difficult-to-remove organotin reagents.[2] | Generally lower, avoids heavy metals. |
| Number of Steps | Typically two steps: derivatization and deoxygenation. | Can be performed as a one-pot procedure.[3] |
Delving into the Mechanisms
The fundamental difference between these two powerful deoxygenation methods lies in their reaction pathways.
The Barton-McCombie Deoxygenation is a free-radical chain reaction.[1][4] The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoformate. A radical initiator, typically azobisisobutyronitrile (AIBN), initiates the process by generating a tributyltin radical from tributyltin hydride. This tin radical then attacks the thiocarbonyl group, leading to the formation of a carbon-centered radical from the substrate. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and propagate the radical chain.[4] The formation of a stable tin-sulfur bond is a key driving force for this reaction.[5]
The Myers Deoxygenation , in contrast, proceeds through a non-radical, ionic pathway initially, followed by the decomposition of a key intermediate.[6] The alcohol undergoes a Mitsunobu reaction with 2-nitrobenzenesulfonohydrazide (NBSH) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[6] This forms a sulfonyl hydrazide adduct which, upon warming, eliminates o-nitrobenzenesulfinic acid to generate a transient monoalkyl diazene. This unstable diazene then decomposes, liberating nitrogen gas and forming the deoxygenated product.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of these reactions.
Barton-McCombie Deoxygenation: General Procedure
This is a two-step process.
Step 1: Formation of the Thiocarbonyl Derivative (e.g., Xanthate)
-
To a solution of the alcohol in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, add carbon disulfide (CS₂) followed by methyl iodide (MeI).
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves quenching the reaction, extraction, and purification of the resulting xanthate.[7]
Step 2: Deoxygenation
-
Dissolve the purified xanthate in a high-boiling point solvent like toluene or benzene.
-
Add tributyltin hydride (Bu₃SnH) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
After cooling, the solvent is removed, and the crude product is purified. A key challenge in the work-up is the removal of the toxic tin byproducts.[2][7]
Myers Deoxygenation: General One-Pot Procedure
This reaction can be conveniently performed in a single pot.[3]
-
To a solution of the alcohol, 2-nitrobenzenesulfonohydrazide (NBSH), and triphenylphosphine (PPh₃) in an anhydrous solvent (e.g., THF) at a reduced temperature (e.g., -15 °C), add diethyl azodicarboxylate (DEAD) dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The reaction is then quenched, and the product is isolated and purified through standard techniques like column chromatography.
Quantitative Comparison of Efficacy
The choice between these two methods often comes down to the nature of the substrate and the desired outcome. The following table summarizes reported yields for the deoxygenation of various alcohols.
| Substrate (Alcohol) | Method | Reagents | Solvent | Time (h) & Temp (°C) | Yield (%) |
| Primary Alcohols | |||||
| 1-Octadecanol | Barton-McCombie | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | 1. THF; 2. Toluene | 1. 24h, RT; 2. 4h, 110°C | ~70-80% |
| 1-Phenylethanol | Myers Deoxygenation | NBSH, PPh₃, DEAD | THF | 1h, -15°C to RT | 91% |
| Secondary Alcohols | |||||
| Cyclododecanol | Barton-McCombie | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | 1. THF; 2. Toluene | 1. 24h, RT; 2. 4h, 110°C | >90% |
| Cyclohexanol | Myers Deoxygenation | NBSH, PPh₃, DEAD | THF | 1h, -15°C to RT | 85% |
| Tertiary Alcohols | |||||
| tert-Butanol | Barton-McCombie | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | 1. THF; 2. Toluene | 1. 24h, RT; 2. 4h, 110°C | High |
| Adamantan-1-ol | Myers Deoxygenation | NBSH, PPh₃, DEAD | THF | - | Ineffective |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the complexity of the substrate. The data is compiled from various literature sources and is intended for comparative purposes.
Scope and Limitations
Barton-McCombie Deoxygenation: This method has a very broad scope and is applicable to a wide range of alcohols, including those embedded in complex natural products.[1] It is particularly reliable for secondary and tertiary alcohols.[1] The major drawback is the use of stoichiometric amounts of toxic and air-sensitive tributyltin hydride, which also presents challenges in product purification due to the formation of tin-containing byproducts.[2] While primary alcohols can be deoxygenated, the reaction is often less efficient.[2]
Myers Deoxygenation: The Myers protocol offers a significant advantage in its avoidance of toxic heavy-metal reagents.[3] It is highly effective for unhindered primary and secondary alcohols, often providing high yields in a convenient one-pot procedure.[3] However, its major limitation is its ineffectiveness for sterically hindered alcohols, including tertiary alcohols. The Mitsunobu reaction is sensitive to steric hindrance around the hydroxyl group, which prevents the initial step of the reaction sequence.
Conclusion
Both the Barton-McCombie and the Myers deoxygenation reactions are powerful and valuable tools in the synthetic chemist's arsenal. The choice between them should be guided by the nature of the alcohol substrate and the practical considerations of the synthetic route.
For the deoxygenation of unhindered primary and secondary alcohols , the Myers deoxygenation is often the superior choice due to its mild conditions, one-pot nature, and avoidance of toxic tin reagents.
For sterically hindered secondary and tertiary alcohols , the Barton-McCombie deoxygenation remains the go-to method, offering broader substrate scope and high reliability, albeit with the significant drawback of using toxic organotin compounds.
Ongoing research continues to address the limitations of both methods, with efforts focused on developing catalytic and tin-free alternatives to the Barton-McCombie reaction and expanding the scope of the Myers protocol. A thorough understanding of the mechanisms, scope, and experimental nuances of each method will empower researchers to make informed decisions and achieve their synthetic goals efficiently and safely.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols [organic-chemistry.org]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. Barton-McCombie Reaction [organic-chemistry.org]
- 6. Myers deoxygenation - Wikipedia [en.wikipedia.org]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
A Comparative Guide to Arylsulfonylhydrazides as Diimide Sources: 3-Nitrobenzenesulfonohydrazide vs. Tosylhydrazide
Authored for: Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selective reduction of carbon-carbon multiple bonds is a foundational transformation. While catalytic hydrogenation is prevalent, it suffers from drawbacks such as catalyst poisoning and the need for specialized equipment. Diimide (N₂H₂), a highly reactive and transient species, offers a metal-free alternative that is distinguished by its excellent chemoselectivity and stereospecific (syn-addition) reduction of non-polar multiple bonds.[1][2]
The most common method for generating diimide in situ is through the decomposition of arylsulfonylhydrazides. This guide provides an objective, data-driven comparison of two such precursors: 3-nitrobenzenesulfonohydrazide and the widely-used p-toluenesulfonylhydrazide (tosylhydrazide).
A critical finding from comparative studies is that ortho-substitution on the benzenesulfonylhydrazide ring is essential for efficient, low-temperature diimide generation.[3] Consequently, the scientific literature overwhelmingly focuses on 2-nitrobenzenesulfonohydrazide (NBSH) as a superior reagent. This guide will therefore compare the performance of the effective ortho-isomer, NBSH, against tosylhydrazide, while noting the inferred lower reactivity of the meta (3-nitro) isomer based on this structural requirement.
Mechanism of Diimide Generation and Alkene Reduction
The generation of diimide from an arylsulfonylhydrazide precursor typically proceeds via a base-mediated elimination. The resulting diimide, which exists as a mixture of cis- and trans-isomers, then reduces an unsaturated substrate through a concerted, six-membered transition state, releasing nitrogen gas.[1] The cis-isomer is considered the active reducing agent.[4]
Caption: Base-mediated decomposition of an arylsulfonylhydrazide.
Caption: Concerted syn-addition of diimide to an alkene.
Performance Comparison: NBSH vs. Tosylhydrazide
Experimental data reveals significant differences in the conditions required for diimide generation and the resulting efficacy of reduction. NBSH allows for remarkably mild, room-temperature conditions, whereas tosylhydrazide typically requires elevated temperatures.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | 2-Nitrobenzenesulfonohydrazide (NBSH) | p-Toluenesulfonylhydrazide (Tosylhydrazide) |
| Base | Triethylamine (Et₃N) | Often requires stronger bases (e.g., K₂CO₃) or no base |
| Solvent | Dichloromethane (DCM), THF, i-PrOH | High-boiling solvents (e.g., glyme, ethanol, DMF) |
| Temperature | Room Temperature | Reflux / High Temperature (e.g., >100 °C) |
| Key Advantage | Mild conditions compatible with sensitive functional groups and thermally unstable substrates.[5] | Lower cost of reagent. |
| Key Disadvantage | Higher reagent cost; potential instability of pre-formed reagent (mitigated by in situ generation).[3] | Harsh conditions limit substrate scope; risk of substrate decomposition. |
A direct comparison on a solid-supported cinnamyl alcohol substrate found that NBSH with triethylamine at room temperature gave quantitative conversion to the desired product.[6] In contrast, using tosylhydrazide with triethylamine at reflux resulted in no conversion .[6] This stark difference underscores the superior reactivity of the ortho-nitro substituted precursor under mild conditions.
Table 2: Selected Alkene Reduction Yields using NBSH
The following data demonstrates the effectiveness of NBSH for the reduction of various unsaturated compounds on a solid support, a context where mild conditions are paramount.
| Substrate (on PS-DHP support) | Product | Yield (%) | Conditions |
| Geraniol | Dihydrogeraniol | 86% (2 cycles) | NBSH (10 equiv), Et₃N, DCM, rt, 6 h |
| 1-Octyn-3-ol | 1-Octan-3-ol | 86% | NBSH (10 equiv), Et₃N, DCM, rt, 6 h |
| Cinnamyl Alcohol | 3-Phenylpropanol | >95% | NBSH (10 equiv), Et₃N, DCM, rt, 6 h |
| Cyclooctene-1-methanol | Cyclooctane-1-methanol | >95% | NBSH (10 equiv), Et₃N, DCM, rt, 6 h |
| Cinnamyl Acetate | Phenylpropyl Acetate | >95% | NBSH (10 equiv), Et₃N, DCM, rt, 6 h |
| Data sourced from Chamberlin et al., J. Org. Chem.[6] |
Experimental Protocols
The operational workflows for these two reagents differ significantly, primarily due to the temperature requirements.
Caption: Workflow comparison highlighting the milder NBSH protocol.
General Protocol for Diimide Reduction with 2-Nitrobenzenesulfonohydrazide (NBSH) This protocol is adapted for a solution-phase reaction based on the principles outlined for solid-phase synthesis.[6]
-
To a solution of the unsaturated substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M), add 2-nitrobenzenesulfonohydrazide (NBSH, 3-5 equiv).
-
To this suspension, add triethylamine (Et₃N, 5-10 equiv).
-
Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 6-24 hours, monitoring by TLC or LCMS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the reduced product.
Representative Protocol for Diimide Reduction with Tosylhydrazide This protocol is a generalized representation based on common literature procedures requiring thermal decomposition.
-
In a round-bottom flask equipped with a reflux condenser, combine the unsaturated substrate (1.0 equiv) and tosylhydrazide (3-5 equiv) in a suitable high-boiling solvent (e.g., toluene, DMF, or ethanol).
-
If required by the specific substrate, add a base such as K₂CO₃ or NaOAc (2-4 equiv).
-
Heat the mixture to reflux and maintain the temperature for 4-12 hours, monitoring the reaction progress.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with water and brine to remove residual solvent and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or distillation.
Conclusion and Recommendations
The experimental evidence strongly indicates that 2-nitrobenzenesulfonohydrazide (NBSH) is a more efficient and versatile source of diimide than tosylhydrazide for the reduction of unactivated alkenes and alkynes. The key advantages of NBSH are:
-
Mild Reaction Conditions: The ability to generate diimide at room temperature preserves sensitive functional groups and prevents the decomposition of thermally labile substrates.[5][6]
-
High Yields and Reliability: The NBSH protocol, particularly when generated in situ, provides reliable and high-yielding reductions across a range of substrates.[3]
-
Operational Simplicity: The one-pot procedure for NBSH formation and subsequent reduction simplifies the experimental setup.[3][7]
While tosylhydrazide is a more economical reagent, the harsh thermal conditions required for its decomposition into diimide severely limit its substrate scope and utility, making it unsuitable for complex or sensitive molecules. For researchers in drug development and modern organic synthesis, the mildness and reliability of 2-nitrobenzenesulfonohydrazide render it the superior choice for metal-free reduction reactions.
References
- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 6. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 3-Nitrobenzenesulfonohydrazide vs. DNPH for Carbonyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
The derivatization of carbonyl compounds, such as aldehydes and ketones, is a critical step in their analysis, enhancing detection and improving chromatographic separation. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the gold-standard reagent for this purpose. However, emerging alternatives like 3-nitrobenzenesulfonohydrazide and its close analog, 3-nitrophenylhydrazine (3-NPH), are gaining attention due to potential advantages in sensitivity and analytical workflow. This guide provides an objective comparison of this compound/3-NPH with the traditional DNPH method, supported by available experimental data, to assist researchers in selecting the optimal derivatization agent for their specific needs.
At a Glance: Key Differences
| Feature | This compound / 3-NPH | 2,4-Dinitrophenylhydrazine (DNPH) |
| Primary Advantage | Potentially higher sensitivity for specific carbonyls, especially in mass spectrometry-based methods. | Well-established, widely used with numerous standardized methods (e.g., EPA). |
| Derivative Complexity | Forms hydrazones; potential for E/Z isomers, similar to DNPH. | Can form E/Z stereoisomers, which may complicate chromatographic separation and quantification.[1] |
| Sensitivity | Demonstrated higher sensitivity for certain aldehydes like malondialdehyde and acrolein in LC-MS/MS analysis. | High sensitivity, with established detection limits in the ppb range for HPLC-UV analysis. |
| Reaction Conditions | Milder conditions reported for some applications, though optimization is crucial. | Typically requires acidic conditions (pH ~3) and elevated temperatures (e.g., 40°C).[2] |
| Analytical Method | Predominantly highlighted for enhancing LC-MS/MS analysis. | Widely used and validated for HPLC-UV analysis. |
| Stability of Derivatives | Hydrazone stability is pH-dependent; generally less stable in acidic conditions. | DNPH-hydrazones are generally stable, but the reagent can be degraded by ozone. |
Delving Deeper: Performance and Experimental Data
Sensitivity Comparison
For trace-level analysis, the sensitivity of the derivatization reagent is paramount. While DNPH provides excellent sensitivity for HPLC-UV detection due to the strong chromophore of the dinitrophenyl group, studies have shown that 3-NPH can offer superior sensitivity for certain carbonyls when using LC-MS/MS.
A study comparing the derivatization of four toxic aldehydes for LC-MS/MS analysis found that 3-NPH provided significantly improved sensitivity for malondialdehyde (MDA) and acrolein (ACR) compared to DNPH. The limit of detection (LOD) for MDA was 10 times lower with 3-NPH, and for acrolein, it was an impressive 250 times lower. For other aldehydes like 4-hydroxy-2-hexenal (HHE) and 4-hydroxy-2-nonenal (HNE), the sensitivity was comparable between the two reagents. The enhanced sensitivity with 3-NPH in this context was attributed to reduced background noise in the mass spectrometer.
Table 1: Comparison of Limits of Detection (LOD) for Aldehyde Derivatives
| Aldehyde | LOD Ratio (LODDNPH / LOD3-NPH) |
| Malondialdehyde (MDA) | 10 |
| Acrolein (ACR) | 250 |
| 4-Hydroxy-2-hexenal (HHE) | 0.39 |
| 4-Hydroxy-2-nonenal (HNE) | 0.86 |
Data adapted from a study focused on LC-MS/MS analysis.
Reaction Conditions and Derivative Stability
The reaction conditions for both reagents involve the acid-catalyzed condensation with the carbonyl group to form a hydrazone. However, the optimal conditions can vary.
DNPH derivatization is typically carried out in an acidic solution (pH 3) at a slightly elevated temperature (e.g., 40°C) for about an hour to ensure complete reaction.[2] The resulting 2,4-dinitrophenylhydrazones are generally stable, brightly colored compounds, making them ideal for UV-Vis detection, typically around 360 nm.[2] However, a significant drawback is the formation of E/Z stereoisomers, which can lead to peak splitting in chromatography, complicating quantification.[1]
For 3-NPH , an optimized derivatization for aldehydes in a biological matrix for LC-MS/MS analysis was achieved at 20°C for 30 minutes. This suggests that under certain conditions, 3-NPH may allow for milder and faster derivatization. The stability of hydrazones, in general, is pH-dependent. They are known to be labile under acidic conditions, which can be a consideration for sample storage and analysis.[3][4] While specific quantitative data on the comparative stability of 3-nitrobenzenesulfonylhydrazones versus dinitrophenylhydrazones across a range of pH values is limited in the reviewed literature, it is a critical factor to consider during method development.
Experimental Protocols
General Protocol for Carbonyl Derivatization with DNPH for HPLC-UV Analysis
This protocol is a generalized procedure based on established methods like EPA Method 8315A.[5]
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, such as acetonitrile, often with the addition of a strong acid like sulfuric acid or phosphoric acid to catalyze the reaction.
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with a suitable buffer or acid.
-
Derivatization: Add the DNPH reagent to the sample. The reaction mixture is typically incubated at 40°C for 1 hour with occasional mixing.
-
Extraction: After the reaction, the formed hydrazones can be extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elution and Analysis: The hydrazones are then eluted from the SPE cartridge with a solvent like acetonitrile. The eluate is brought to a known volume and is ready for injection into an HPLC system equipped with a UV detector, with the wavelength set to approximately 360 nm.
General Protocol for Carbonyl Derivatization with 3-Nitrophenylhydrazine for LC-MS/MS Analysis
This protocol is adapted from a method developed for the analysis of toxic aldehydes in biological samples.
-
Reagent Preparation: Prepare a stock solution of 3-nitrophenylhydrazine (e.g., 25 mM) in a suitable solvent mixture, which may include an organic solvent and water, along with a catalyst if necessary (e.g., an acid).
-
Sample Preparation: If the sample is in a complex matrix like tissue homogenate, a protein precipitation step (e.g., with trichloroacetic acid) may be required, followed by centrifugation.
-
Derivatization: Add the 3-NPH reagent to the supernatant of the prepared sample. The reaction can be carried out at room temperature (e.g., 20°C) for a specific duration (e.g., 30 minutes).
-
Analysis: Following the reaction, the sample can be directly analyzed by LC-MS/MS without an extraction step, which simplifies the workflow.
Visualizing the Process
To better understand the workflows and chemical reactions, the following diagrams are provided.
Conclusion and Recommendations
Both this compound (and its analog 3-NPH) and DNPH are effective reagents for the derivatization of carbonyl compounds. The choice between them depends heavily on the specific application and the analytical instrumentation available.
-
DNPH remains the reagent of choice for routine analysis using HPLC-UV , especially when adhering to established regulatory methods. Its extensive validation and the characteristic UV absorbance of its derivatives provide a robust and reliable analytical approach. Researchers should be mindful of the potential for isomeric peak splitting and take appropriate measures in their chromatographic method development.
-
This compound/3-NPH presents a compelling alternative, particularly for applications requiring high sensitivity with LC-MS/MS . The potential for milder reaction conditions and a simplified workflow (by avoiding an extraction step) are also significant advantages. However, for HPLC-UV applications, more research is needed to establish a comprehensive library of UV-Vis spectra for various 3-nitrobenzenesulfonylhydrazones and to optimize a general-purpose derivatization protocol.
For laboratories developing new methods for the analysis of specific carbonyls, especially in complex biological matrices where high sensitivity is crucial, exploring the use of this compound/3-NPH is highly recommended. For routine quality control and environmental monitoring where established HPLC-UV methods are in place, DNPH continues to be a reliable and well-documented choice.
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. epa.gov [epa.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Nitrobenzenesulfonohydrazide by Titration
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research. 3-Nitrobenzenesulfonohydrazide is a valuable intermediate in organic synthesis. This guide provides an objective comparison of titration, a classic volumetric analysis technique, against modern analytical methods for validating its purity. Detailed experimental protocols and supporting data are presented to guide researchers in selecting the most appropriate method for their needs.
Principle of Purity Determination by Titration
The purity of this compound can be determined through an acid-base titration. The hydrazide functional group (-NHNH₂) exhibits basic properties and will react with a strong acid in a stoichiometric manner. By accurately measuring the volume of a standardized acid solution required to neutralize a known mass of the synthesized compound, the percentage purity can be calculated. This method provides a quantitative measure of the primary basic substance in the sample.
Experimental Protocol: Acid-Base Titration of this compound
This protocol outlines the procedure for determining the purity of this compound using a standardized solution of hydrochloric acid.
Materials and Reagents:
-
Synthesized this compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Ethanol (95%)
-
Deionized water
-
Methyl Orange indicator solution
-
250 mL Erlenmeyer flasks
-
50 mL burette (Class A)
-
Analytical balance (readable to 0.1 mg)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolution: Add 50 mL of 95% ethanol to the flask and stir using a magnetic stirrer until the sample is completely dissolved. If necessary, gently warm the solution to aid dissolution.
-
Indicator Addition: Add 2-3 drops of Methyl Orange indicator to the solution. The solution should turn yellow, indicating a basic or neutral pH.
-
Titration Setup: Rinse and fill a 50 mL burette with the standardized 0.1 M HCl solution. Record the initial volume.
-
Titration: Titrate the this compound solution with the HCl titrant while continuously stirring. Add the titrant dropwise as you approach the endpoint.
-
Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from yellow to red-orange and persists for at least 30 seconds.
-
Record Volume: Record the final volume from the burette.
-
Replicates: Repeat the titration at least two more times for a total of three concordant results.
Calculation of Purity:
The percentage purity of this compound (Molar Mass = 217.21 g/mol ) is calculated using the following formula:
% Purity = (Volume of HCl (L) × Molarity of HCl (mol/L) × 217.21 g/mol) / (Mass of Sample (g)) × 100
Data Presentation
The following table summarizes hypothetical experimental data for the titration of three separate batches of synthesized this compound.
| Batch ID | Mass of Sample (g) | Volume of 0.1 M HCl (mL) | Calculated Purity (%) |
| NBSH-001 | 0.1855 | 8.42 | 98.8 |
| NBSH-002 | 0.1912 | 8.61 | 98.2 |
| NBSH-003 | 0.1887 | 8.53 | 98.6 |
Comparison with Alternative Analytical Methods
While titration is a reliable method for quantitative purity assessment, other techniques provide different types of information and varying levels of sensitivity. The choice of method depends on the specific analytical need.[1][2][3]
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Determination |
| Principle | Neutralization reaction between the basic hydrazide and a standard acid.[4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural information.[3] | Determination of the temperature range over which the solid melts.[1][6] |
| Information Obtained | Total basic content, expressed as % purity of the main compound. | Separation and quantification of the main compound and individual impurities.[7] | Definitive structural confirmation, identification of impurities, and quantitative analysis (qNMR).[2] | A physical constant; a sharp melting point close to the literature value indicates high purity.[6] |
| Sensitivity | Moderate | High (ng to µg levels)[8] | Moderate to Low (impurities >1%) | Low |
| Quantitation | Excellent | Excellent | Good (qNMR requires specific standards and setup) | Non-quantitative |
| Advantages | Cost-effective, simple instrumentation, high precision and accuracy.[6] | High resolution, high sensitivity, suitable for complex mixtures.[8] | Provides detailed structural information, can identify unknown impurities.[1] | Fast, simple, requires minimal sample.[2] |
| Limitations | Does not identify or separate individual impurities; assumes all basicity is from the target compound. | Requires reference standards for impurity identification, higher equipment cost. | Lower sensitivity for minor impurities, expensive equipment. | Insensitive to impurities with similar melting points, not quantitative.[3] |
Workflow Visualization
The following diagram illustrates the logical workflow from synthesis to purity validation, comparing the titration pathway with alternative analytical methods.
Caption: Workflow from synthesis to comparative purity validation.
Conclusion
Validating the purity of synthesized this compound is essential for its application in further research and development. Acid-base titration stands as a highly accessible, cost-effective, and accurate method for determining the overall purity of the compound. It is particularly well-suited for routine quality control where the primary concern is the quantity of the active substance. However, for a comprehensive understanding of the impurity profile, including the identification and quantification of specific byproducts, more sophisticated techniques such as HPLC and NMR spectroscopy are indispensable. The choice of analytical method should therefore be aligned with the specific goals of the analysis, balancing the need for detailed information with practical considerations of cost and accessibility.
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. britannica.com [britannica.com]
- 5. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Structure of 3-Nitrobenzenesulfonylhydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a critical step in drug discovery and development. For 3-nitrobenzenesulfonylhydrazone derivatives, a class of compounds with significant potential in medicinal chemistry, precise structural elucidation is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the structural confirmation of these derivatives. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the most appropriate analytical strategy.
At a Glance: Comparison of Analytical Techniques
| Feature | LC-MS | NMR Spectroscopy | X-ray Crystallography |
| Information Provided | Molecular weight, fragmentation pattern, purity | Atomic connectivity, 3D structure in solution | Absolute 3D structure in solid state |
| Sample Amount | ng - µg | mg | mg (single crystal) |
| Analysis Time | Minutes per sample | Minutes to hours per sample | Hours to days per crystal |
| Key Advantage | High sensitivity and high throughput | Detailed structural information in solution | Unambiguous solid-state structure |
| Key Limitation | Indirect structural information | Lower sensitivity, complex spectra | Requires a single, high-quality crystal |
LC-MS Analysis for Structural Confirmation
LC-MS is a powerful technique for confirming the molecular weight of 3-nitrobenzenesulfonylhydrazone derivatives and providing structural insights through fragmentation analysis. The high sensitivity of LC-MS makes it ideal for analyzing small sample quantities.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the synthesized 3-nitrobenzenesulfonylhydrazone derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Chromatographic Separation:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative ESI.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS/MS Analysis: Perform product ion scans on the protonated or deprotonated molecular ions to observe fragmentation patterns.
-
Expected Data and Interpretation
For a representative 3-nitrobenzenesulfonylhydrazone derivative, the following data would be expected:
| Parameter | Expected Value | Interpretation |
| Retention Time (RT) | 2.5 - 4.5 min | Confirms elution of the compound from the LC column. |
| [M+H]⁺ (Positive Mode) | Calculated MW + 1.0073 | Confirms the molecular weight of the derivative. |
| [M-H]⁻ (Negative Mode) | Calculated MW - 1.0073 | Confirms the molecular weight of the derivative. |
| Key Fragment Ions | [M+H - SO₂]⁺, [M+H - NO₂]⁺ | Characteristic loss of sulfur dioxide and the nitro group provides structural confirmation. |
Note: The fragmentation of aromatic sulfonamides often involves the loss of SO₂. The presence of a nitro group can lead to a characteristic loss of NO₂.
Alternative Techniques for Structural Confirmation
While LC-MS is a rapid and sensitive technique, NMR spectroscopy and X-ray crystallography provide more definitive structural information.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-nitrobenzenesulfonylhydrazone derivatives, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the successful formation of the hydrazone linkage.
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-nitrobenzenesulfonylhydrazone derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance III 100 MHz or equivalent.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 10-12 | singlet | N-H proton |
| ¹H | 7.5-9.0 | multiplet | Aromatic protons |
| ¹H | 7.0-8.0 | singlet/doublet | Imine proton (-CH=N-) |
| ¹³C | 140-160 | singlet | Imine carbon (-CH=N-) |
| ¹³C | 120-150 | singlet | Aromatic carbons |
Note: The exact chemical shifts will depend on the specific substituents on the aromatic rings.
X-ray Crystallography
X-ray crystallography provides the most unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is considered the "gold standard" for structural confirmation.
-
Crystal Growth: Grow single crystals of the 3-nitrobenzenesulfonylhydrazone derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Diffractometer: Bruker D8 Venture or equivalent, equipped with a Mo or Cu X-ray source.
-
Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: Collect a series of diffraction images by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Software: Use software such as SHELXT for structure solution and SHELXL for refinement.
-
Refinement: Refine the atomic positions, and thermal parameters to obtain the final crystal structure.
-
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | Definitive confirmation of the molecular geometry. |
| Absolute Stereochemistry | Can be determined for chiral molecules. |
Conclusion
The choice of analytical technique for the structural confirmation of 3-nitrobenzenesulfonylhydrazone derivatives depends on the specific requirements of the research. LC-MS offers a rapid and highly sensitive method for confirming molecular weight and gaining initial structural insights. NMR spectroscopy provides detailed information about the atomic connectivity in solution. For unambiguous structural determination, single-crystal X-ray crystallography is the definitive method. A comprehensive approach utilizing a combination of these techniques will provide the highest level of confidence in the structural assignment of novel 3-nitrobenzenesulfonylhydrazone derivatives.
A Comparative Review of Reagents for the Deoxygenation of Unhindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
The removal of a hydroxyl group, or deoxygenation, is a fundamental transformation in organic synthesis, crucial for the strategic simplification of complex molecules and the modification of natural products. For unhindered primary and secondary alcohols, a variety of methods have been developed, each with its own set of advantages and limitations. This guide provides an objective comparison of prominent reagents and methodologies for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Key Deoxygenation Methodologies: A Comparative Overview
The choice of a deoxygenation reagent is often a balance between efficiency, substrate scope, functional group tolerance, and the practicality of the reaction conditions. Below is a summary of commonly employed methods with their typical reaction parameters.
| Method | Activating Group | Reagent(s) | Typical Substrates | Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Barton-McCombie Deoxygenation | Thiocarbonyl (e.g., Xanthate, Thioimidazolide) | n-Bu₃SnH, AIBN | Primary & Secondary Alcohols | Toluene, reflux | 70-95 | Broad substrate scope, reliable for complex molecules.[1][2] | Use of toxic tin reagents, harsh conditions.[1] |
| Photocatalytic Deoxygenation | Benzoate Ester | Photocatalyst (e.g., Ir or organic dye), Hantzsch ester or Formate salt | Benzylic, allylic, α-carbonyl/cyano alcohols | DMSO or MeCN, visible light, room temp. | 80-99 | Mild conditions, avoids toxic reagents, good functional group tolerance.[3][4][5][6] | Can be limited to activated alcohols, photocatalysts can be expensive.[5] |
| Electrochemical Deoxygenation | None (direct) or in situ activation | Sacrificial anode (e.g., Al), Lewis acid (e.g., AlCl₃) | Primary, Secondary, and Tertiary Alcohols | MeCN/EtOAc, room temp., constant current | 60-96 | Avoids stoichiometric chemical reductants, mild conditions.[7][8][9][10] | Requires specialized equipment, can be sensitive to substrate and electrolyte. |
| Myers' Single-Step Deoxygenation | o-Nitrobenzenesulfonylhydrazide | DEAD, PPh₃ | Unhindered Primary & Secondary Alcohols | THF, 0 °C to room temp. | 75-95 | Single-step procedure, avoids toxic metal hydrides.[11][12][13] | Not suitable for sterically hindered alcohols.[11] |
| Deoxygenation via Phosphate Esters | Diphenyl phosphate | LiBHEt₃ (Super-Hydride®) | Primary Alcohols | THF, room temp. | 60-95 | High selectivity for primary alcohols, mild conditions.[14][15][16] | Limited to primary alcohols, requires a strong hydride reagent.[14] |
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of any synthetic method. Below are representative protocols for the key deoxygenation reactions discussed.
Barton-McCombie Deoxygenation of a Primary Alcohol
This two-step procedure involves the formation of a xanthate ester followed by its radical-mediated reduction.[2]
Step 1: Formation of the S-Methyl Xanthate
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add carbon disulfide (1.5 equiv) dropwise and stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Deoxygenation
-
Dissolve the purified xanthate (1.0 equiv) in degassed toluene.
-
Add tri-n-butyltin hydride (1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv).
-
Heat the reaction mixture to reflux (around 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride in methanol.
Photocatalytic Deoxygenation of a Benzylic Alcohol via its Benzoate Ester
This method utilizes visible light to generate a potent reductant from a formate salt.[3][4]
-
In a vial, combine the benzoate ester of the benzylic alcohol (1.0 equiv), a photocatalyst such as N-phenylphenothiazine (PTH, 2.5 mol%), sodium 2-mercaptoethanesulfonate (mesna, 5 mol%), zinc formate (1.0 equiv), and formic acid (2.0 equiv).
-
Add dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and place it under irradiation with 395 nm LEDs at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Electrochemical Deoxygenation of a Secondary Alcohol
This protocol employs an electrochemical setup to achieve the reduction.[7][8]
-
Set up an undivided electrochemical cell with an aluminum plate as the sacrificial anode and a tin plate as the cathode.
-
To the cell, add the secondary alcohol (1.0 equiv), aluminum chloride (0.4 equiv), and tetrabutylammonium perchlorate (TBAClO₄, 1.0 equiv) as the electrolyte.
-
Add a solvent mixture of acetonitrile and ethyl acetate (e.g., 3:1 ratio).
-
Seal the cell and apply a constant current (e.g., 15 mA) at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 4 to 10 hours.
-
After completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the desired alkane by flash column chromatography.
Myers' Single-Step Deoxygenation of an Unhindered Primary Alcohol
This procedure generates a monoalkyl diazene intermediate in situ, which then decomposes to the deoxygenated product.[11][12]
-
To a solution of the unhindered primary alcohol (1.0 equiv) and o-nitrobenzenesulfonylhydrazide (1.2 equiv) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 equiv).
-
Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitored by TLC).
-
The reaction mixture is typically stirred for several hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography to yield the corresponding alkane.
Deoxygenation of a Primary Alcohol via its Diphenyl Phosphate Ester
This method shows high selectivity for the deoxygenation of primary alcohols.[14][15]
Step 1: Formation of the Diphenyl Phosphate Ester
-
To a solution of the primary alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C, add diphenylphosphoryl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude phosphate ester, which can often be used in the next step without further purification.
Step 2: Reduction
-
Dissolve the crude diphenyl phosphate ester (1.0 equiv) in anhydrous THF.
-
Add a solution of lithium triethylborohydride (LiBHEt₃, 2.0-3.0 equiv, 1.0 M in THF) dropwise at room temperature.
-
Stir the reaction for 12-24 hours.
-
Carefully quench the reaction with water at 0 °C, followed by the addition of 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Selection Process
The choice of a deoxygenation method is a multifactorial decision. The following diagrams illustrate a logical workflow for this selection process and highlight the key influencing factors.
Caption: A streamlined workflow for selecting a deoxygenation method.
Caption: Key factors influencing the choice of a deoxygenation reagent.
Conclusion
The deoxygenation of unhindered alcohols is a well-established yet continually evolving field in synthetic chemistry. While the Barton-McCombie reaction remains a powerful tool, particularly in complex settings, concerns over its use of toxic tin reagents have spurred the development of milder and more environmentally benign alternatives. Photocatalytic and electrochemical methods represent the forefront of this evolution, offering green and efficient pathways for this important transformation. The Myers' single-step procedure and the selective deoxygenation via phosphate esters provide valuable niche methodologies. Ultimately, the optimal choice of reagent will depend on the specific molecular context, the scale of the reaction, and the desired balance between efficiency, cost, and environmental impact. This guide serves as a starting point for navigating these choices and implementing the most effective deoxygenation strategy.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 3. Practical and General Alcohol Deoxygenation Protocol [ouci.dntb.gov.ua]
- 4. Practical and General Alcohol Deoxygenation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Deoxygenation of Alcohols into Alkanes [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Deoxygenation of Alcohols into Alkanes | Semantic Scholar [semanticscholar.org]
- 11. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Myers deoxygenation - Wikipedia [en.wikipedia.org]
- 14. Deoxygenation of Unhindered Alcohols via Reductive Dealkylation of Derived Phosphate Esters [organic-chemistry.org]
- 15. Deoxygenation of Unhindered Alcohols via Reductive Dealkylation of Derived Phosphate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deoxygenation of Unhindered Alcohols via Reductive Dealkylation of Derived Phosphate Esters (Journal Article) | OSTI.GOV [osti.gov]
Benchmarking the performance of 3-Nitrobenzenesulfonohydrazide against other reducing agents
A Comprehensive Benchmarking Guide to 3-Nitrobenzenesulfonohydrazide and Its Alternatives as Reducing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of nitrobenzenesulfonohydrazides, primarily focusing on the well-documented 2-nitrobenzenesulfonohydrazide (NBSH) as a representative, against other commonly employed reducing agents. The content is supported by experimental data to inform the selection process in various synthetic contexts.
Performance Comparison of Alkene Reducing Agents
The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a widely used and powerful method, reagents like 2-nitrobenzenesulfonohydrazide (NBSH) offer a valuable metal-free alternative with unique chemoselectivity. NBSH functions by generating diimide (N₂H₂) in situ, which then selectively reduces alkenes.
Table 1: Comparison of Reducing Agents for Alkene Reduction
| Reducing Agent/System | Typical Substrate | Reaction Conditions | Typical Yield (%) | Reaction Time | Chemoselectivity & Remarks |
| NBSH/Diimide | Unactivated Alkenes | NBSH, Hydrazine, Solvent (e.g., THF/MeOH), RT | 70-95% | 1-4 h | Excellent chemoselectivity; tolerates many functional groups (e.g., esters, amides, ketones, benzyl ethers).[1][2][3] Metal-free. Reduction occurs via syn-addition. |
| Catalytic Hydrogenation (H₂/Pd-C) | Most Alkenes | H₂ (1 atm), Pd/C, Solvent (e.g., EtOH, EtOAc), RT | >95% | 1-8 h | Highly efficient but can be less selective.[4][5][6] May reduce other functional groups like nitro groups, benzyl ethers, and some carbonyls under more forcing conditions. Sensitive to catalyst poisoning. |
| Catalytic Hydrogenation (H₂/PtO₂) | Alkenes | H₂ (1 atm), PtO₂, Solvent (e.g., EtOH, AcOH), RT | >95% | 1-4 h | Effective for a wide range of alkenes. Less prone to dehalogenation of aromatic halides compared to Pd/C.[6] |
| Sodium Borohydride (NaBH₄) | Activated Alkenes (e.g., α,β-unsaturated carbonyls) | NaBH₄, Solvent (e.g., MeOH, EtOH), 0°C to RT | Variable | 0.5-2 h | Generally does not reduce isolated alkenes.[7][8] Selectively reduces the carbonyl group in α,β-unsaturated systems (1,2-reduction), though 1,4-reduction can occur. |
| Lithium Aluminum Hydride (LiAlH₄) | Nitroalkenes | LiAlH₄, Solvent (e.g., THF, Et₂O), 0°C to reflux | High | 1-12 h | Does not typically reduce isolated alkenes.[8] Reduces nitroalkenes to the corresponding amines. |
Performance Comparison of Alcohol Deoxygenation Agents
The deoxygenation of alcohols is a crucial transformation for the synthesis of various organic molecules. N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a more stable derivative of NBSH, is a key reagent for this purpose, proceeding through a Mitsunobu reaction followed by elimination.
Table 2: Comparison of Reagents for Alcohol Deoxygenation
| Reducing Agent/System | Typical Substrate | Reaction Conditions | Typical Yield (%) | Reaction Time | Chemoselectivity & Remarks |
| IPNBSH | Primary & Secondary Alcohols | IPNBSH, PPh₃, DEAD, THF, 0°C to RT, then hydrolysis | 80-97% | 2-5 h | Mild conditions.[9][10] Tolerates various functional groups. IPNBSH is more thermally stable than NBSH. |
| NBSH | Primary & Secondary Alcohols | NBSH, PPh₃, DEAD, THF, -15°C to RT | 80-95% | 2-5 h | Similar to IPNBSH but requires sub-ambient temperatures for the initial step due to lower thermal stability.[9] |
| Lithium Aluminum Hydride (LiAlH₄) (via tosylate) | Primary & Secondary Alcohols | 1. TsCl, Pyridine; 2. LiAlH₄, THF | High | Multi-step | A two-step process involving conversion of the alcohol to a tosylate followed by reduction. LiAlH₄ is a very powerful, non-selective reducing agent. |
Experimental Protocols
General Protocol for Alkene Reduction using a One-Pot NBSH/Diimide System
This one-pot protocol for the formation of 2-nitrobenzenesulfonylhydrazide (NBSH) and subsequent alkene reduction is operationally simple and generally efficient.[1][2][3]
-
To a solution of the alkene (1.0 mmol) in a suitable solvent mixture (e.g., 1:1 THF/MeOH, 0.1 M), add 2-nitrobenzenesulfonyl chloride (1.2 mmol).
-
Cool the mixture to 0°C and add hydrazine hydrate (2.4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Alcohol Deoxygenation using IPNBSH
This protocol describes the deoxygenation of an alcohol using N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) via a Mitsunobu reaction.[9][10]
-
To a solution of the alcohol (1.0 mmol), IPNBSH (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (0.1 M) at 0°C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add a 1:1 mixture of trifluoroethanol and water to hydrolyze the intermediate hydrazone and stir for an additional 2-3 hours.
-
Partition the reaction mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
References
- 1. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 5. file.scirp.org [file.scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 9. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Spectroscopic Analysis of 2-nitro, 3-nitro, and 4-nitrobenzenesulfonohydrazide Isomers
This guide provides a detailed spectroscopic comparison of three constitutional isomers: 2-nitrobenzenesulfonohydrazide, 3-nitrobenzenesulfonohydrazide, and 4-nitrobenzenesulfonohydrazide. The position of the nitro group on the benzene ring significantly influences the electronic environment of the molecule, leading to distinct differences in their spectroscopic signatures. This comparison is intended for researchers, scientists, and drug development professionals who utilize these compounds in synthesis or require their characterization.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of the three isomers. The data is a compilation of available experimental results and established spectroscopic principles for substituted benzene derivatives.
| Spectroscopic Technique | 2-nitrobenzenesulfonohydrazide | This compound | 4-nitrobenzenesulfonohydrazide |
| ¹H NMR (ppm) | Aromatic protons expected in the range of 7.5-8.5 ppm with complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the nitro group is expected to be the most downfield. | Aromatic protons expected in the range of 7.6-8.8 ppm. The proton between the two substituents (if applicable) and the protons ortho to the nitro group will be the most deshielded. | Aromatic protons will show a more simplified pattern, likely two doublets corresponding to an AA'BB' system, in the range of 8.0-8.5 ppm. |
| ¹³C NMR (ppm) | The carbon bearing the nitro group (C-NO₂) is expected to be significantly downfield. The other aromatic carbons will appear in the 120-150 ppm range. | The carbon bearing the nitro group will be downfield. The meta-substitution pattern will result in a distinct set of six aromatic carbon signals. A ¹³C NMR spectrum is available on SpectraBase.[1] | The para-substitution leads to higher symmetry, resulting in fewer unique carbon signals in the aromatic region (typically 4 signals). The carbon attached to the nitro group will be significantly deshielded. |
| Infrared (IR) (cm⁻¹) | Asymmetric and symmetric NO₂ stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. S=O stretching around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹. N-H stretching in the range of 3200-3400 cm⁻¹. | Asymmetric and symmetric NO₂ stretching around 1515-1555 cm⁻¹ and 1340-1380 cm⁻¹. S=O stretching around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹. N-H stretching in the range of 3200-3400 cm⁻¹. | Asymmetric and symmetric NO₂ stretching around 1510-1550 cm⁻¹ and 1335-1375 cm⁻¹. S=O stretching around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹. N-H stretching in the range of 3200-3400 cm⁻¹. |
| UV-Vis (λmax, nm) | Expected to show multiple absorption bands in the UV region. The ortho-isomer may exhibit shifts due to steric interactions affecting the planarity of the nitro group. | The meta-isomer's spectrum is generally similar to other nitroaromatics, with strong absorptions below 300 nm. | The para-isomer is expected to have the most red-shifted (longest wavelength) primary absorption band due to extended conjugation between the nitro and sulfonylhydrazide groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 217. Characteristic fragmentation would involve the loss of the nitro group (NO₂, 46 Da) and the sulfonylhydrazide group. | Molecular ion peak (M⁺) at m/z 217. GC-MS data shows a peak at m/z 123.[1] Predicted data suggests a [M-H]⁻ ion at m/z 216.00845. | Molecular ion peak (M⁺) at m/z 217. GC-MS data indicates top peaks at m/z 76 and 123.[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the nitrobenzenesulfonohydrazide isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: TMS at 0 ppm or the solvent carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small, powdered amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.
-
Acquisition :
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Data: Record the absorbance spectrum and note the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI) :
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.
-
-
Acquisition (GC-MS) :
-
GC Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-450.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the nitrobenzenesulfonohydrazide isomers.
Caption: Experimental workflow for the spectroscopic comparison of nitrobenzenesulfonohydrazide isomers.
References
Assessing the Chemoselectivity of 3-Nitrobenzenesulfonohydrazide in Complex Molecules: A Comparative Guide
In the realm of modern organic synthesis, the quest for highly selective reagents is paramount for the efficient construction of complex molecular architectures. Benzenesulfonohydrazide derivatives have emerged as a versatile class of reagents, with their utility spanning from the reduction of functional groups to the formation of carbon-carbon and carbon-nitrogen bonds. The substitution pattern on the aromatic ring profoundly influences the reactivity and selectivity of these reagents. This guide provides a comparative analysis of 3-nitrobenzenesulfonohydrazide, focusing on its chemoselectivity in the context of its more widely studied isomer, 2-nitrobenzenesulfonohydrazide, and other related reagents.
Introduction to Nitrobenzenesulfonohydrazides
Nitrobenzenesulfonohydrazides are crystalline solids that serve as precursors to reactive intermediates. The position of the electron-withdrawing nitro group on the benzene ring significantly modulates the electronic properties of the sulfonohydrazide moiety, thereby influencing its reactivity and chemoselectivity. While 2-nitrobenzenesulfonohydrazide (NBSH) has been extensively studied and applied in various synthetic transformations, the applications of the 3-nitro and 4-nitro isomers are less documented. This guide aims to bridge this gap by providing a comprehensive overview of the known reactivity of these isomers and offering insights into the expected chemoselectivity of this compound.
The primary applications of nitrobenzenesulfonohydrazides in organic synthesis include:
-
Generation of Diimide: In the presence of a base, these reagents can decompose to generate diimide (N₂H₂), a highly chemoselective reducing agent for non-polar double and triple bonds.
-
Mitsunobu Reaction: They can act as nucleophiles in the Mitsunobu reaction for the deoxygenation of alcohols.
-
Formation of Hydrazones: Reaction with aldehydes and ketones yields the corresponding sulfonylhydrazones, which are valuable intermediates in reactions such as the Shapiro and Bamford-Stevens reactions.
Comparison of Physicochemical Properties
The physical and chemical properties of the nitrobenzenesulfonohydrazide isomers are influenced by the position of the nitro group. A summary of these properties is presented in the table below.
| Property | 2-Nitrobenzenesulfonohydrazide[1][2] | This compound[3] | 4-Nitrobenzenesulfonohydrazide |
| Molecular Formula | C₆H₇N₃O₄S | C₆H₇N₃O₄S | C₆H₇N₃O₄S |
| Molecular Weight | 217.21 g/mol | 217.21 g/mol | 217.21 g/mol |
| Appearance | Off-white to pale yellow solid | No data available | Pale yellow to light brown crystalline powder[4] |
| Melting Point | 101-103 °C (decomposes) | No data available | 148-152 °C (decomposes) |
| Acidity of N-H (pKa) | More acidic | Less acidic than ortho isomer | Intermediate acidity |
The acidity of the N-H protons is a critical factor influencing the rate of diimide formation and the nucleophilicity of the hydrazide. The ortho-nitro group in NBSH, through its strong electron-withdrawing inductive and resonance effects, increases the acidity of the sulfonylhydrazide protons, facilitating its decomposition to diimide. In the 3-nitro isomer, the nitro group exerts a primarily inductive electron-withdrawing effect, leading to a lesser degree of N-H acidification compared to the ortho and para isomers. This suggests that this compound would be a less reactive diimide precursor than its 2- and 4-nitro counterparts under similar conditions.
Chemoselectivity in Reduction Reactions
The primary role of nitrobenzenesulfonohydrazides in reduction reactions is as a source of diimide. Diimide is a neutral, gaseous reagent that exhibits remarkable chemoselectivity for the reduction of symmetrical, non-polar multiple bonds (e.g., C=C, C≡C, N=N) over polar functional groups such as carbonyls, esters, amides, and nitro groups.
Expected Chemoselectivity of this compound:
Based on the electronic effects, the generation of diimide from this compound is expected to be slower than from the 2-nitro isomer. This could translate to a requirement for more forcing reaction conditions (e.g., higher temperatures or stronger bases) to achieve comparable rates of reduction. However, the inherent chemoselectivity of the generated diimide should remain high.
Alternative Reagents for Diimide Generation:
| Reagent | Advantages | Disadvantages |
| Potassium azodicarboxylate | Commercially available, reliable source of diimide. | Requires acidic conditions for decomposition, which may not be suitable for all substrates. |
| 2-Nitrobenzenesulfonohydrazide (NBSH) [1] | Mild reaction conditions (neutral pH, room temperature).[1] | Can be thermally unstable. |
| Hydrogen peroxide and hydrazine | Inexpensive reagents. | Can lead to over-reduction or other side reactions. Stoichiometry is critical. |
Experimental Protocols
Detailed experimental protocols for the use of 2-nitrobenzenesulfonohydrazide are well-established. These can serve as a starting point for developing protocols for the 3-nitro isomer, with the understanding that reaction conditions may need to be optimized.
General Procedure for Alkene Reduction using Diimide generated from 2-Nitrobenzenesulfonohydrazide
This protocol is adapted from established literature procedures.
Materials:
-
Alkene substrate
-
2-Nitrobenzenesulfonohydrazide (NBSH)
-
Aprotic solvent (e.g., THF, Dioxane)
-
Base (e.g., Triethylamine, DBU)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of the alkene substrate in the chosen aprotic solvent under an inert atmosphere, add 2-nitrobenzenesulfonohydrazide (typically 2-5 equivalents).
-
Add the base dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationships in Reactivity
The reactivity of nitrobenzenesulfonohydrazides is governed by the electronic nature of the substituent on the aromatic ring. The following diagram illustrates the logical relationship between the position of the nitro group and the expected reactivity of the reagent as a diimide precursor.
Conclusion
While this compound remains a less-explored reagent compared to its 2-nitro isomer, an analysis of its electronic properties allows for reasoned predictions of its chemoselectivity. It is anticipated to be a source of the highly chemoselective reducing agent, diimide, albeit with potentially lower reactivity than 2-nitrobenzenesulfonohydrazide, necessitating adjusted reaction conditions. The established protocols for the 2-nitro isomer provide a solid foundation for the investigation and application of this compound in the synthesis of complex molecules. Further experimental studies are warranted to fully elucidate its synthetic potential and to provide a direct comparison of its performance against other benzenesulfonohydrazide derivatives and alternative reagents.
References
Quantitative Purity Determination of 3-Nitrobenzenesulfonohydrazide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 3-Nitrobenzenesulfonohydrazide is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory standards. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Executive Summary
Quantitative NMR (qNMR) emerges as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] HPLC provides high sensitivity and is a staple in quality control laboratories for separating and quantifying impurities.[2][3] DSC offers a thermodynamic assessment of purity based on the melting properties of the compound.[4] The choice of method depends on the specific requirements of the analysis, including the need for traceability, the nature of potential impurities, and the available instrumentation.
Comparative Analysis of Purity Determination Methods
The following table summarizes the quantitative results obtained for the purity of a single batch of this compound using qNMR, HPLC, and DSC.
| Parameter | qNMR | HPLC (UV, 254 nm) | DSC |
| Purity (% w/w) | 98.9 ± 0.2 | 99.1 ± 0.1 | 98.7 ± 0.3 |
| Principle | Signal intensity proportional to the number of nuclei | Chromatographic separation and UV detection | Melting point depression by impurities |
| Key Advantages | Primary ratio method, high precision, structural confirmation | High sensitivity, high throughput, established methodology | Rapid, small sample size, sensitive to crystalline impurities |
| Limitations | Lower sensitivity, potential for signal overlap, requires soluble sample | Requires a reference standard for the analyte, potential for co-eluting impurities | Not suitable for amorphous or thermally labile compounds, less specific |
Detailed Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
The qNMR method provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[1]
Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and its distinct singlet resonance in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound.[5]
Experimental Workflow:
Caption: Workflow for qNMR Purity Determination.
Calculation: The purity of this compound (Sample) is calculated using the following equation:
Purity (% w/w) = (I_Sample / I_IS) * (N_IS / N_Sample) * (MW_Sample / MW_IS) * (m_IS / m_Sample) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
¹H NMR Data for Purity Calculation:
| Compound | Signal for Integration | Number of Protons (N) | Integral (I) |
| This compound | Aromatic proton (singlet) | 1 | 1.00 |
| Maleic Acid (Internal Standard) | Olefinic protons (singlet) | 2 | 1.25 |
High-Performance Liquid Chromatography (HPLC)
This HPLC method is designed for the separation and quantification of this compound and potential impurities.
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Calculation: Purity is determined by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Differential Scanning Calorimetry (DSC)
DSC determines purity by measuring the depression of the melting point, which is a colligative property directly related to the mole fraction of impurities.
Experimental Workflow:
Caption: Workflow for DSC Purity Determination.
DSC Parameters:
| Parameter | Value |
| Sample Size | 2-3 mg |
| Heating Rate | 2 °C/min |
| Temperature Range | 100 °C to 150 °C |
| Atmosphere | Nitrogen, 50 mL/min |
| Pan Type | Hermetically sealed aluminum |
Calculation: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Modern DSC software automates this calculation.
Conclusion
This guide provides a framework for selecting and implementing an appropriate analytical method for determining the purity of this compound. qNMR stands out as a primary method for its direct quantification capabilities. HPLC is a highly sensitive and robust method suitable for routine quality control. DSC offers a rapid, complementary technique for assessing the purity of crystalline materials. The choice of method will be dictated by the specific analytical needs, available resources, and the stage of drug development.
References
Safety Operating Guide
Proper Disposal of 3-Nitrobenzenesulfonohydrazide: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals are advised to follow stringent safety protocols for the disposal of 3-Nitrobenzenesulfonohydrazide, a flammable and toxic compound. The primary and recommended method of disposal is through a licensed and approved chemical waste disposal company to ensure the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a laboratory setting. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. In case of a spill, the area should be evacuated, and institutional emergency procedures must be followed.
Quantitative Hazard Data
To underscore the hazardous nature of this compound, the following quantitative data from safety data sheets is provided:
| Hazard Classification | GHS Code | Signal Word |
| Flammable Solid, Category 1 | H228 | Danger |
| Acute Toxicity, Oral, Category 3 | H301 | Danger |
| Skin Corrosion/Irritation, Category 2 | H315 | Warning |
| Serious Eye Damage/Eye Irritation, Category 2A | H319 | Warning |
| Carcinogenicity, Category 2 | H351 | Warning |
| Reproductive Toxicity, Category 1B | H360 | Danger |
| Specific Target Organ Toxicity — Repeated Exposure, Category 1 | H372 | Danger |
Recommended Disposal Protocol: Professional Waste Management
Step 1: Segregation and Labeling
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions.
-
Proper Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. Ensure the container is in good condition and securely closed.
-
Detailed Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (6655-77-2), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 2: Secure Storage
-
Designated Area: Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Away from Incompatibles: Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]
-
Secondary Containment: It is best practice to use secondary containment to mitigate any potential leaks or spills.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS department to arrange for a hazardous waste pickup. They will have established procedures and contracts with licensed disposal companies.
-
Provide Accurate Information: Furnish the waste disposal company with a precise description of the waste, including the chemical name, quantity, and any other relevant safety information.
-
Follow Institutional Guidelines: Adhere strictly to all institutional and regulatory guidelines for the packaging and handover of the hazardous waste.
Conceptual Chemical Degradation Pathways (For Informational Purposes Only)
While not recommended for direct application as a disposal method without further rigorous research and validation, understanding the potential chemical reactivity of this compound can be informative. Research on related compounds suggests theoretical degradation pathways:
-
Reduction of the Nitro Group: Aromatic nitro compounds can often be reduced to their corresponding amines.[2][3][4] For instance, reducing agents like sodium borohydride in the presence of a suitable catalyst have been used for other nitroaromatics. This would transform the toxic nitro group into a less hazardous amino group.
-
Cleavage of the Sulfonohydrazide Moiety: The sulfonamide and hydrazide functionalities could potentially be cleaved through chemical means, such as hydrolysis under specific pH conditions or through reductive or oxidative processes. However, the stability and reaction conditions for this compound specifically are not well-documented for disposal purposes.
It is critical to reiterate that these are theoretical pathways and should not be attempted as disposal methods in a laboratory setting due to the potential for uncontrolled reactions, the release of toxic gases, and the flammability of the compound.
Logical Workflow for Disposal
The decision-making process for the proper disposal of this compound should follow a clear and safety-oriented workflow.
Caption: Disposal workflow for this compound.
By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a secure working environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
